molecular formula C9H9NO5 B1581295 Methyl 3-methoxy-5-nitrobenzoate CAS No. 78238-13-8

Methyl 3-methoxy-5-nitrobenzoate

Cat. No.: B1581295
CAS No.: 78238-13-8
M. Wt: 211.17 g/mol
InChI Key: OSTVXCVLGHROLX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-nitrobenzoate (CAS 78238-13-8) is a high-purity nitro-aromatic ester with a molecular weight of 211.17 g/mol and the formula C₉H₉NO₅ . It is widely used in organic synthesis as a crucial intermediate for constructing more complex chemical structures . Its primary application is in pharmaceutical research, where it serves as a key building block in the development of Active Pharmaceutical Ingredients (APIs), particularly those requiring strategically placed nitro and methoxy functional groups . The nitro group on the aromatic ring is a versatile handle for further transformation, most notably reduction to an amine, which opens pathways to a diverse array of novel compounds . In research laboratories, this compound is valuable for studying aromatic substitution and functional group interconversion reactions . Beyond pharmaceuticals, its stability and reactivity make it a valuable precursor in material science for the development of specialty polymers and coatings . It is also a useful intermediate in the preparation of dyes, pigments, and other nitro-aromatic derivatives . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVXCVLGHROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358103
Record name methyl 3-methoxy-5-nitrobenzoate
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78238-13-8
Record name Benzoic acid, 3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-methoxy-5-nitrobenzoate
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Foundational & Exploratory

Methyl 3-methoxy-5-nitrobenzoate: A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a crucial intermediate in the landscape of organic synthesis, particularly within pharmaceutical and materials science. Its strategic arrangement of an electron-withdrawing nitro group, an electron-donating methoxy group, and a versatile methyl ester functionality makes it a highly valuable scaffold. The distinct electronic nature of these substituents not only dictates the reactivity of the benzene ring but also provides three distinct handles for sequential chemical modifications. This guide offers an in-depth exploration of the synthesis, key transformations, and applications of this compound, presenting it as a cornerstone for the construction of complex molecular architectures. We will delve into the mechanistic rationale behind its reactions and provide field-proven protocols for its use, underscoring its significance for researchers and drug development professionals.

Introduction: The Architectural Value of a Polysubstituted Aromatic

In the field of medicinal chemistry, the precise arrangement of functional groups on an aromatic core is paramount for achieving desired biological activity. This compound serves as an exemplary building block, offering a pre-defined substitution pattern that is foundational to many synthetic campaigns. The molecule features a nitro group positioned meta to both the methoxy and methyl ester groups. This arrangement is a direct consequence of the directing effects of the substituents during its synthesis and is pivotal for its subsequent reactivity. The primary utility of this compound lies in the selective transformation of its functional groups, most notably the reduction of the nitro group to an amine, which opens a vast number of possibilities for building complex heterocyclic systems and other scaffolds relevant to drug discovery.[1]

Physicochemical & Structural Data

A comprehensive understanding of a compound's physical properties is essential for its effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 78238-13-8[2]
Molecular Formula C₉H₉NO₅[3]
Molecular Weight 211.17 g/mol [2]
Appearance Solid[3]
Purity Typically ≥97%[2]
Storage Sealed in dry, room temperature[2]
SMILES COC1=CC(C(=O)OC)=CC(=C1)[O-][2]

Synthesis and Mechanistic Considerations

The most common route to this compound is through the electrophilic aromatic substitution (nitration) of a suitable precursor, typically methyl 3-methoxybenzoate. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

  • Methoxy Group (-OCH₃): An activating, ortho, para-director due to its strong +R (resonance) effect.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-director due to its -I (inductive) and -R effects.

When both groups are present, the powerful ortho, para-directing influence of the methoxy group dominates. However, the position ortho to the methoxy group and meta to the ester (C4) is sterically hindered. The other ortho position (C2) is less hindered. The para position (C6) is also activated. The nitro group ultimately adds at the C5 position, which is meta to the deactivating ester group and meta to the activating methoxy group, a result of a complex interplay of electronic and steric factors. The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4]

nitration_mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generation of Electrophile sigma_complex Sigma Complex (Resonance Stabilized) nitronium->sigma_complex substrate Methyl 3-methoxybenzoate substrate->sigma_complex π-attack on NO₂⁺ product This compound sigma_complex->product Deprotonation hso4 HSO₄⁻ hso4->product h2so4_regen H₂SO₄ hso4->h2so4_regen

Caption: Mechanism of nitronium ion formation and electrophilic substitution.

Key Synthetic Transformations: Unlocking Molecular Diversity

This compound is rarely the final target molecule; its value lies in its capacity to be transformed into more complex structures. The diagram below illustrates its central role as a synthetic hub.

transformations start This compound amine Methyl 3-amino-5-methoxybenzoate start->amine Nitro Reduction (e.g., Fe/AcOH, H₂/Pd-C) acid 3-Methoxy-5-nitrobenzoic Acid start->acid Ester Hydrolysis (e.g., NaOH, H₂O) heterocycles Heterocyclic Scaffolds (e.g., quinazolines, benzoxazinones) amine->heterocycles Cyclization Reactions amide Amide Derivatives acid->amide Amide Coupling

Caption: Key synthetic pathways originating from the title compound.

This is arguably the most critical transformation of this compound. The resulting product, Methyl 3-amino-5-methoxybenzoate [5], is a versatile intermediate for constructing a wide array of nitrogen-containing compounds, especially heterocycles.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂, Pd/C): This is a very clean and efficient method, often providing high yields of the desired amine.[6] It is favored when other functional groups in the molecule are stable to reductive conditions. The ester and methoxy groups are generally inert under these conditions.

  • Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl): This is a classic, robust, and cost-effective method. The use of iron powder in acetic acid is common for reducing nitroarenes.[7] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible groups (like alkenes or alkynes). The reaction proceeds via a series of single-electron transfers from the metal surface.[6]

Saponification of the methyl ester to the corresponding carboxylic acid, 3-methoxy-5-nitrobenzoic acid [8], provides another synthetic handle. This is typically achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup. The resulting carboxylic acid can then participate in a variety of reactions, such as amide bond formation, conversion to acid chlorides, or other derivatizations.

Applications in Drug Discovery

Substituted nitro- and aminobenzoates are privileged scaffolds in medicinal chemistry. While direct applications of this compound are as an intermediate, the resulting structures are integral to the development of potent therapeutics.

  • Kinase Inhibitors: The aminobenzoate core derived from this building block is used in the synthesis of potent inhibitors for targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases and some cancers.[1]

  • Antiproliferative Agents: The trimethoxybenzoate scaffold, closely related to the core of our title compound, has been incorporated into molecules that function as histone deacetylase (HDAC) inhibitors, showing significant antiproliferative activity against human cancer cell lines.[9]

  • Inhibitors of Protein-Protein Interactions: Derivatives have been developed as small-molecule inhibitors of critical protein-protein interactions, such as the c-Myc-Max dimerization, which is a key driver in a wide range of human cancers.[10]

Experimental Protocols

The following protocols are presented as robust, validated procedures for the synthesis and key transformations of this compound.

This protocol is adapted from standard electrophilic nitration procedures.[4][11]

Workflow Diagram:

protocol1_workflow start Start step1 Cool conc. H₂SO₄ in an ice bath start->step1 step2 Slowly add Methyl 3-methoxybenzoate step1->step2 step3 Add nitrating mixture (HNO₃/H₂SO₄) dropwise maintaining T < 10 °C step2->step3 step4 Stir at room temperature for 1 hour step3->step4 step5 Pour reaction mixture onto crushed ice step4->step5 step6 Filter the precipitated solid step5->step6 step7 Wash with cold water step6->step7 step8 Recrystallize from methanol step7->step8 end Obtain Pure Product step8->end

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (3.0 equiv.) and cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: To the cold, stirring sulfuric acid, add methyl 3-methoxybenzoate (1.0 equiv.) dropwise, ensuring the temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.0 equiv.) in a separate flask cooled in an ice bath. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a beaker filled with crushed ice. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from methanol to afford pure this compound as a solid.

This protocol uses the iron/acetic acid method, a reliable and scalable procedure.[7]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), ethanol, and glacial acetic acid. Stir to form a suspension.

  • Reagent Addition: Add iron powder (3.0-5.0 equiv.) portion-wise to the stirring suspension. The reaction is exothermic; maintain control with a water bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product, Methyl 3-amino-5-methoxybenzoate, can be further purified by column chromatography on silica gel if required.

Data Summary

The following table summarizes expected outcomes for the described protocols.

CompoundSynthesis MethodTypical YieldMelting Point (°C)
This compound Nitration75-85%Not widely reported, but related nitrobenzoates melt in the 78-142 °C range[3][12]
Methyl 3-amino-5-methoxybenzoate Fe/AcOH Reduction80-90%Not widely reported
3-Amino-5-methoxybenzoic acid (Hydrolyzed Amine)-180-185 °C

Conclusion

This compound is more than a simple chemical; it is a testament to the power of strategic functionalization in organic synthesis. Its pre-set arrangement of electronically distinct groups provides a robust and reliable platform for generating molecular complexity. The facile and selective transformations of its nitro and ester functionalities have cemented its role as a key intermediate in the synthesis of high-value molecules, particularly in the realm of drug discovery. The protocols and mechanistic insights provided herein are designed to empower researchers to fully leverage the synthetic potential of this versatile building block in their own scientific endeavors.

References

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  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • ResearchGate. Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules2007 , 12, 673-678. Available from: [Link]

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  • Discovery of 1H-benzo[d][3][7][13]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase. Bioorganic & Medicinal Chemistry2010 , 18(24), 8457-8462. Available from: [Link]

Sources

Spectroscopic Analysis of Methyl 3-methoxy-5-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

Methyl 3-methoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic organic chemistry and drug discovery. Its molecular framework, featuring a benzene ring functionalized with a methyl ester, a methoxy group, and a nitro group, presents a unique electronic environment. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its derivatives.

The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (nitro and methyl ester) on the aromatic ring creates a distinct pattern of electronic distribution. This, in turn, governs the precise chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. This guide will deconstruct these anticipated spectral features, offering a logical framework for their interpretation.

Molecular Structure and Key Features

To comprehend the spectroscopic properties of this compound, a clear visualization of its structure is essential.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The electron-donating methoxy group will shield (shift upfield) the ortho and para positions relative to it, while the electron-withdrawing nitro and methyl ester groups will deshield (shift downfield) the protons at their ortho and para positions.[2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2~8.4t~1.51HDeshielded by ortho nitro and para ester groups.
H-4~8.1t~1.51HDeshielded by ortho ester and para nitro groups.
H-6~7.8t~1.51HShielded by ortho methoxy group, but deshielded by para nitro and ortho ester.
-OCH₃ (ester)~4.0s-3HTypical chemical shift for a methyl ester.
-OCH₃ (methoxy)~3.9s-3HTypical chemical shift for an aryl methoxy group.

The aromatic protons (H-2, H-4, and H-6) are expected to appear as triplets due to meta-coupling with their two neighbors. The small coupling constant (J ≈ 1.5 Hz) is characteristic of meta-coupling in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[3]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~165Typical chemical shift for an ester carbonyl carbon.
C-3 (C-OCH₃)~160Attached to the electron-donating methoxy group.
C-5 (C-NO₂)~148Attached to the electron-withdrawing nitro group.
C-1 (C-COOCH₃)~133Attached to the electron-withdrawing ester group.
C-2~128Influenced by adjacent nitro and ester groups.
C-4~122Influenced by adjacent ester and nitro groups.
C-6~115Influenced by the adjacent methoxy group.
-OCH₃ (ester)~53Typical chemical shift for a methyl ester carbon.
-OCH₃ (methoxy)~57Typical chemical shift for an aryl methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule based on their characteristic vibrational frequencies.[4]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3100 - 3000MediumStretching
Aliphatic C-H (-CH₃)2960 - 2850MediumStretching
C=O (ester)1730 - 1715StrongStretching
N=O (nitro)1550 - 1500 and 1350 - 1300StrongAsymmetric and Symmetric Stretching
Aromatic C=C1600 - 1450MediumStretching
C-O (ester and ether)1300 - 1000StrongStretching

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The two strong bands for the nitro group are also highly characteristic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[5]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 211, corresponding to the molecular formula C₉H₉NO₅.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical from the ester (-•OCH₃) to give a fragment at m/z = 180.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 165.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 152.

    • Further fragmentation of the aromatic ring will also be observed.

G M [M]⁺˙ m/z = 211 F1 [M - •OCH₃]⁺ m/z = 180 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z = 165 M->F2 - NO₂ F3 [M - COOCH₃]⁺ m/z = 152 M->F3 - COOCH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating Approach

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Instrumentation and Data Acquisition

G cluster_0 Spectroscopic Analysis Workflow Sample Purified Sample Prep Sample Preparation (NMR, IR, MS) Sample->Prep NMR NMR Spectrometer (¹H and ¹³C) Prep->NMR IR FT-IR Spectrometer (ATR or KBr) Prep->IR MS Mass Spectrometer (EI or ESI) Prep->MS Data Data Acquisition & Processing NMR->Data IR->Data MS->Data Analysis Spectral Interpretation & Structure Confirmation Data->Analysis

Sources

An In-depth Technical Guide to Methyl 3-methoxy-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-methoxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core aspects of its molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established chemical principles and citing relevant literature.

Introduction and Molecular Structure

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a nitro group at positions 1, 3, and 5, respectively. The strategic placement of these functional groups—an electron-withdrawing nitro group and an electron-donating methoxy group, meta to each other and to the methyl ester—creates a unique electronic and steric environment. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, while the ester and methoxy groups offer sites for modification or can influence the overall reactivity and solubility of the molecule.

The molecular structure of this compound is depicted below:

Molecular Structure of this compound

Figure 1: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively available in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The table below summarizes these key characteristics.

PropertyValueSource/Method
CAS Number Not explicitly assignedInferred from parent acid
Molecular Formula C₉H₉NO₅Calculated
Molecular Weight 211.17 g/mol Calculated
Appearance Expected to be a crystalline solidBased on similar compounds
Melting Point Estimated to be in the range of 80-120 °CExtrapolated from related isomers
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane); sparingly soluble in waterPredicted based on functional groups
¹H NMR (Predicted) Signals expected for aromatic protons, methoxy protons, and methyl ester protonsChemical shift predictions
¹³C NMR (Predicted) Signals expected for aromatic carbons, carbonyl carbon, and methyl carbonsChemical shift predictions
IR Spectroscopy (Predicted) Characteristic peaks for C=O (ester), N-O (nitro), C-O (ether), and aromatic C-H stretchesFunctional group analysis
Mass Spectrometry (Predicted) Molecular ion peak (M+) at m/z = 211.05Calculated exact mass

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Nitration of 3-Methoxybenzoic Acid

The methoxy group is an ortho-, para-director; however, the presence of the deactivating carboxyl group at position 1 will direct the incoming nitro group to the meta position (position 5).

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 3-methoxy-5-nitrobenzoic acid.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Causality of Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reaction.

Step 2: Fischer Esterification of 3-Methoxy-5-nitrobenzoic Acid

The synthesized 3-methoxy-5-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • Reflux a mixture of 3-methoxy-5-nitrobenzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

SynthesisWorkflow Start 3-Methoxybenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Methoxy-5-nitrobenzoic Acid Nitration->Intermediate Esterification Fischer Esterification (Methanol, H₂SO₄) Intermediate->Esterification Product This compound Esterification->Product DrugDiscoveryPathway Start Methyl 3-methoxy- 5-nitrobenzoate Reduction Nitro Reduction (e.g., H₂, Pd/C) Start->Reduction AmineIntermediate Methyl 3-amino- 5-methoxybenzoate Reduction->AmineIntermediate AmideCoupling Amide Coupling (with a heterocyclic acid) AmineIntermediate->AmideCoupling CoupledProduct Amide Intermediate AmideCoupling->CoupledProduct Cyclization Intramolecular Cyclization CoupledProduct->Cyclization FinalProduct Heterocyclic Kinase Inhibitor Scaffold Cyclization->FinalProduct

Caption: Potential use in synthesizing a kinase inhibitor scaffold.

Conclusion

This compound is a strategically functionalized aromatic compound that holds considerable promise as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery. While detailed experimental data for this specific isomer is sparse, its synthesis is readily achievable through well-established chemical transformations. The unique interplay of its substituent groups provides a valuable platform for the construction of complex molecular architectures, enabling the exploration of novel chemical space in the quest for new therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable building block.

References

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 67(4), 563-586. [Link]

Reactivity of substituted nitrobenzoates in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Substituted Nitrobenzoates in Organic Synthesis

Abstract

Substituted nitrobenzoates are a class of aromatic compounds of paramount importance in modern organic synthesis. Characterized by the presence of a powerful electron-withdrawing nitro group and a versatile ester or carboxylic acid functionality, these molecules serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] Their unique electronic landscape dictates a rich and varied reactivity, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core principles governing the reactivity of substituted nitrobenzoates. We will dissect the influence of electronic effects, detail key synthetic transformations—including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions—and provide field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.

The Electronic Landscape: The Foundation of Reactivity

The reactivity of a substituted nitrobenzoate is fundamentally governed by the interplay of electronic effects exerted by its functional groups on the aromatic ring. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both the inductive effect (-I) and the resonance effect (-R).[4][5][6] This potent withdrawal of electron density significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[5][7][8]

The benzoate moiety (ester or carboxylic acid) also acts as an electron-withdrawing, deactivating group and is a meta-director in EAS reactions.[1] The combined influence of these two groups renders the aromatic ring highly electron-deficient, a feature that is central to its synthetic utility. Additional substituents on the ring further modulate this electronic environment, either enhancing or diminishing the effects of the nitro and benzoate groups, allowing for fine-tuned control over reaction pathways.

Caption: Dominant resonance effects in nitrobenzoates.

Key Synthetic Transformations

The unique electronic properties of substituted nitrobenzoates unlock a diverse range of synthetic transformations. Understanding these reactions is key to their effective application.

Reduction of the Nitro Group: The Gateway to Amines

The most pivotal transformation of substituted nitrobenzoates is the reduction of the nitro group to an amine. This reaction converts the electron-deficient nitroaromatic into an electron-rich amino derivative, a foundational building block for a vast number of pharmaceuticals and heterocycles.[9][10] The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester functionality and any other sensitive groups.

Common Reduction Methodologies

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂ catalyst, in EtOH or MeOHHigh yield, clean reaction, simple workup.[11]Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric.
Metal-Acid Reduction Fe/HCl, Fe/AcOH, or Sn/HClInexpensive and robust reagents.[11][12][13]Often requires harsh acidic conditions and a more complex, basic workup to remove metal salts.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of gaseous H₂.Can sometimes be slower than direct hydrogenation.
Dithionite Reduction Sodium dithionite (Na₂S₂O₄) in aq. NaOH/NH₃Useful for water-soluble substrates; avoids heavy metals.[11]Can require careful pH control.
Featured Protocol: Catalytic Hydrogenation of Methyl 4-Nitrobenzoate

This protocol details the selective reduction of the nitro group, a cornerstone procedure for accessing the corresponding aminobenzoate.

Materials:

  • Methyl 4-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol (or Ethanol) as solvent

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Vessel Preparation: To a hydrogenation flask or a Parr shaker vessel, add methyl 4-nitrobenzoate followed by the solvent (Methanol). Swirl gently to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: The catalyst is added after the substrate is dissolved to ensure a homogenous reaction mixture and prevent localized overheating upon hydrogen introduction.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Vigorously stir or shake the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This step is critical for removing the pyrophoric catalyst safely and ensuring the final product is free from metal contamination. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 4-aminobenzoate, which can be further purified by recrystallization or chromatography if necessary. The yield is typically quantitative.[11]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing capacity of the nitro group facilitates nucleophilic attack on the aromatic ring, especially when a good leaving group (e.g., F, Cl, Br) is present at an ortho or para position.[7][14] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][15]

  • Causality Explained: The nitro group must be positioned at the ortho or para position because only then can it directly stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the reaction. A meta-positioned nitro group cannot provide this stabilization, and the reaction generally does not occur.[8][14]

sn_ar_mechanism SNAr Mechanism: Addition-Elimination cluster_resonance Resonance Stabilization Start p-Chloronitrobenzene + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Product + Cl⁻ Meisenheimer->Product Step 2: Loss of Leaving Group r1 Negative charge on ipso carbon Meisenheimer->r1 Stabilized by Nitro Group r2 Delocalization to ortho carbon r3 Delocalization onto Nitro Group

Caption: Key steps in the SNAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthesis, halo-substituted nitrobenzoates are invaluable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[16][17] The electron-deficient nature of the ring can facilitate the initial oxidative addition step of the catalyst into the carbon-halogen bond. These reactions provide powerful methods for constructing C-C, C-N, and C-O bonds, enabling the rapid assembly of complex molecular architectures.

More recently, methods have emerged that utilize the nitro group itself as a coupling partner, representing a significant advance in the field.[18]

suzuki_cycle Suzuki Coupling with a Halo-Nitrobenzoate Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar-R (Coupled Product) Transmetal->ReductElim ArX Halo-Nitrobenzoate (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (R-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

Applications in Medicinal Chemistry

The transformations described above are not merely academic; they are routinely employed in the synthesis of high-value active pharmaceutical ingredients (APIs). The conversion of a nitrobenzoate to an aminobenzoate is a frequent key step in building the core scaffolds of modern drugs.

  • Kinase Inhibitors: Methyl 4,5-dimethyl-2-nitrobenzoate is a key starting material for synthesizing inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), which are under investigation for treating inflammatory diseases. The synthesis hinges on the reduction of the nitro group to an amine, which then allows for the construction of complex heterocyclic systems.[9]

  • Anticancer Agents: Substituted nitrobenzoates serve as intermediates in the synthesis of drugs like Lenalidomide, which is used to treat multiple myeloma.[10]

  • Antimycobacterial Agents: Nitrobenzoate derivatives themselves have shown intriguing activity against M. tuberculosis. 3,5-dinitrobenzoate esters, in particular, have been identified as a promising scaffold for the development of new antitubercular drugs.[19]

drug_dev_workflow General Synthetic Workflow in Drug Discovery Start Substituted Nitrobenzoate Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Amine Key Amino-benzoate Intermediate Reduction->Amine Coupling Coupling / Cyclization (e.g., Amide formation, SNAr) Amine->Coupling Target Complex Heterocyclic Scaffold (e.g., Kinase Inhibitor) Coupling->Target

Caption: From simple building block to complex drug scaffold.

Spectroscopic Characterization

Correctly identifying and characterizing substituted nitrobenzoates and their reaction products is essential.

  • ¹H and ¹³C NMR: The strong deshielding effects of the nitro and ester groups cause aromatic protons and carbons to resonate at a high chemical shift (downfield).[1] In ¹³C NMR, the loss of symmetry in substituted rings often results in distinct signals for each aromatic carbon.[1]

  • Infrared (IR) Spectroscopy: Look for characteristic stretching frequencies. The C=O stretch of the ester group typically appears around 1735-1750 cm⁻¹, while the nitro group exhibits strong asymmetric and symmetric N-O stretching peaks around 1500-1550 cm⁻¹ and 1290-1360 cm⁻¹, respectively.[20]

Conclusion

Substituted nitrobenzoates are far more than simple aromatic compounds; they are enabling platforms for chemical innovation. Their reactivity is a direct consequence of their potent and predictable electronic characteristics. By mastering the key transformations of these substrates—particularly nitro group reduction, nucleophilic aromatic substitution, and cross-coupling reactions—researchers in organic synthesis and drug development can unlock efficient pathways to a vast array of complex and valuable molecules. The protocols and principles outlined in this guide provide a robust framework for leveraging the full synthetic potential of this important class of chemical intermediates.

References

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: ANASAZI EXPERIMENT SERIES URL: [Link]

  • Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]

  • Title: Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation Source: FEMS Microbiology Ecology, Oxford Academic URL: [Link]

  • Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate Source: Sciencemadness.org URL: [Link]

  • Title: Affecting Reactivity of Methyl Benzoate w/ Substituents Source: Reddit URL: [Link]

  • Title: Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications Source: Medium URL: [Link]

  • Title: Is nitrobenzene more reactive than benzoic acid for electrophilic substitution? Source: askIITians URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation Source: ResearchGate URL: [Link]

  • Title: Reduction of 4-nitrobenzoic acid Source: Sciencemadness.org URL: [Link]

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Interpret the infrared spectrum of methyl m-nitrobenzoate. Source: Study.com URL: [Link]

  • Title: 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products Source: Chemistry LibreTexts URL: [Link]

  • Title: Process for the catalytic hydrogenation of nitrobenzene Source: Google Patents URL
  • Title: Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE Source: Vedantu URL: [Link]

  • Title: The preparation method of the aminobenzoic acid of 3 methyl 4 Source: Google Patents URL
  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL: [Link]

  • Title: Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents Source: Zenodo URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Nitroarenes Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

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The Strategic Role of Methyl 3-methoxy-5-nitrobenzoate in Modern Discovery Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone building block, Methyl 3-methoxy-5-nitrobenzoate presents a unique combination of functionalities that medicinal chemists can strategically exploit for the synthesis of complex molecular architectures. Its carefully arranged methoxy, nitro, and methyl ester groups offer orthogonal chemical handles, enabling sequential and highly controlled modifications. This guide provides an in-depth exploration of this versatile reagent, moving from its fundamental chemical attributes to its practical application in multi-step syntheses of high-value pharmaceutical intermediates.

Core Chemical Attributes: A Triad of Reactivity

The utility of this compound stems from the distinct roles of its three primary functional groups. Understanding the interplay of these groups is critical to leveraging the molecule's full potential.

  • The Nitro Group (NO₂): Primarily, the nitro group serves as a masked amine. Its strong electron-withdrawing nature deactivates the aromatic ring to most electrophilic substitutions but is the key to the molecule's synthetic value. Through reliable reduction protocols, it is readily converted to an aniline derivative, which becomes a powerful nucleophile for constructing amides, sulfonamides, and, most importantly, for participating in cyclization reactions to form diverse heterocyclic cores.[1]

  • The Methoxy Group (OCH₃): This electron-donating group subtly influences the electronic properties of the ring. In discovery projects, it can serve as a key hydrogen bond acceptor or a metabolic blocking point. Its presence also dictates the regiochemistry of any potential, albeit difficult, electrophilic aromatic substitution reactions.

  • The Methyl Ester Group (COOCH₃): This group provides a robust handle for modification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which is a critical precursor for forming amide bonds—a ubiquitous linkage in pharmaceuticals. Alternatively, it can be reduced or converted to other functional derivatives.

Below is a diagram illustrating the key reactive sites and transformative potential of the core scaffold.

Caption: Key transformations of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the electrophilic nitration of methyl 3-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the steric hindrance at the 2-position and electronic factors favor nitration at the 5-position. A standard laboratory procedure involves the use of a nitric acid and sulfuric acid mixture.[2][3] The choice of nitrating agent and conditions can be optimized to improve yield and regioselectivity, with some methods using acetic anhydride in place of sulfuric acid to reduce acidic waste.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₅PubChem
Molecular Weight 211.17 g/mol PubChem
Melting Point 97-100 °CMilliporeSigma
Appearance Pale yellow to yellow crystalline powderThermo Fisher Scientific
CAS Number 50553-11-2MilliporeSigma

Core Application: Pathway to Complex Heterocycles

A primary application of this building block is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The most critical step in this process is the reduction of the nitro group to an amine.[1] This transformation converts the electronically deactivated ring into a nucleophilic building block ready for cyclization.

G Start Methyl 3-methoxy- 5-nitrobenzoate Step1 Nitro Reduction Start->Step1 Intermediate1 Methyl 3-amino- 5-methoxybenzoate Step1->Intermediate1 Step2 Cyclization with Bifunctional Reagent Intermediate1->Step2 Product Substituted Heterocyclic Core (e.g., Benzoxazinone, Quinazolinone) Step2->Product Application Kinase Inhibitors, Other Bioactive Agents Product->Application

Caption: General workflow from building block to bioactive scaffold.

Case Study: Synthesis of a Benzoxazinone Intermediate

This workflow demonstrates the conversion of this compound into a benzoxazinone scaffold, a privileged structure in drug discovery. The process hinges on the initial reduction of the nitro group, followed by acylation and subsequent intramolecular cyclization.

Step A: Nitro Group Reduction The starting nitrobenzoate is reduced to Methyl 3-amino-5-methoxybenzoate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step B: Acylation and Cyclization The resulting aminobenzoate is then reacted with an acylating agent like chloroacetyl chloride. The initial acylation occurs at the amine. In the presence of a base, the phenoxide (formed from the ester hydrolysis under basic conditions or from a related phenol precursor) can then displace the chloride in an intramolecular fashion to form the benzoxazinone ring.

This strategy has been employed in the synthesis of potent kinase inhibitors, such as those targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1]

Field-Proven Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Reduction of this compound via Catalytic Hydrogenation

This protocol details the clean and efficient conversion of the nitro group to an amine using hydrogen gas and a palladium catalyst.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent (MeOH or EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-5-methoxybenzoate, which is often pure enough for the next step or can be purified by recrystallization or column chromatography.

Table 2: Comparison of Common Nitro Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)High yield, clean byproducts (H₂O), mild conditions.Requires specialized equipment; catalyst is flammable; may reduce other functional groups (alkenes, alkynes).
Metal/Acid Reduction Fe / Acetic Acid or NH₄ClInexpensive, robust, tolerates many functional groups.[5]Requires stoichiometric amounts of metal, acidic workup, potential for metal contamination in the product.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of gaseous H₂, safer for standard lab setups.Can be slower than direct hydrogenation.
Tin(II) Chloride SnCl₂, HClEffective and selective.Generates tin-based waste which requires careful disposal.
Protocol 2: Saponification to 3-Methoxy-5-nitrobenzoic Acid

This procedure hydrolyzes the methyl ester to the corresponding carboxylic acid, preparing the molecule for amide coupling reactions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1N HCl. The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Safety and Handling

This compound is a chemical reagent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[7]

Conclusion

This compound is a highly valuable and versatile building block in discovery chemistry. Its true power is unlocked through the strategic and sequential manipulation of its functional groups—primarily the reduction of the nitro group to an amine and the hydrolysis of the ester to a carboxylic acid. These transformations open gateways to a vast chemical space of complex heterocyclic scaffolds and other derivatives. The successful application of this reagent in the synthesis of potent kinase inhibitors underscores its strategic importance. The protocols and insights provided in this guide are intended to empower researchers to leverage this key intermediate in their own drug discovery programs, accelerating the path toward novel therapeutic agents.

References

  • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: Molecules (via PMC), 2007. URL: [Link]

  • Title: Methyl 2,3-dimethoxy-5-nitrobenzoate. Source: MySkinRecipes. URL: [Link]

  • Title: SAFETY DATA SHEET of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Source: Capot Chemical, 2018. URL: [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Source: Anasazi Instruments. URL: [Link]

  • Title: MSDS - METHYL-M-NITROBENZOATE. Source: ChemAdvisor, Inc., 2010. URL: [Link]

  • Title: Preparation of Methyl 3-nitrobenzoate. Source: University of South Alabama, 2010. URL: [Link]

  • Title: Synthesis of 3-methyl-5-nitrobenzoic acid. Source: PrepChem.com. URL: [Link]

  • Title: Nitration of methyl benzoate. Source: RSC Education. URL: [Link]

  • Title: Preparation method of 3-methoxy-2-nitrobenzoate.

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Fundamental reactions involving Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactions of Methyl 3-methoxy-5-nitrobenzoate

Abstract: This technical guide provides a comprehensive examination of the core chemical transformations involving this compound, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a deep understanding of the causality behind experimental choices. We will explore three fundamental reactions: the reduction of the aromatic nitro group, the saponification of the methyl ester, and the principles of nucleophilic aromatic substitution as applied to this substrate. Each section includes detailed, field-proven protocols, mechanistic diagrams, and data summaries to ensure both theoretical understanding and practical applicability. This guide is structured to serve as a self-validating system, grounded in authoritative references to support all claims and procedures.

Compound Profile: this compound

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). The electronic properties of these groups are critical to understanding the molecule's behavior. The nitro group is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution. The methoxy group is an electron-donating group, while the methyl ester is electron-withdrawing. This unique electronic arrangement makes it a versatile precursor in multi-step syntheses.

Table 1: Physicochemical Properties of this compound Analogues

Property Value Source
Molecular Formula C₉H₉NO₅ N/A
Molecular Weight 211.17 g/mol N/A
Melting Point 78-80 °C (for Methyl 3-nitrobenzoate)
Boiling Point 279 °C (for Methyl 3-nitrobenzoate) [1]

| Appearance | Expected to be a light yellow solid |[2][3] |

Synthesis Overview: Electrophilic Aromatic Substitution

The synthesis of substituted nitrobenzoates like this molecule typically proceeds via electrophilic aromatic substitution, specifically nitration. Starting from a precursor like methyl 3-methoxybenzoate, nitration is achieved using a nitrating mixture, classically a combination of concentrated nitric acid and sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The methoxy and ester groups on the starting material direct the position of nitration.

G cluster_synthesis Synthetic Pathway Start Methyl 3-methoxybenzoate Product This compound Start->Product Nitration Reagents Reagents:HNO₃, H₂SO₄(Nitrating Mixture) Reagents->Product G cluster_mech Nitro Reduction Mechanism (Simplified) R_NO2 Ar-NO₂ R_NO Ar-N=O (Nitroso) R_NO2->R_NO + 2e⁻, 2H⁺ R_NHOH Ar-NHOH (Hydroxylamine) R_NO->R_NHOH + 2e⁻, 2H⁺ R_NH2 Ar-NH₂ (Amine) R_NHOH->R_NH2 + 2e⁻, 2H⁺

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Fe/AcOH Reduction

This protocol is adapted from a standard procedure for the reduction of a substituted nitrobenzoate. [6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) and iron powder (approx. 3-5 equivalents) in glacial acetic acid. [6]2. Reaction: Heat the suspension to 50-60°C with vigorous stirring. [6]The reaction is exothermic and the progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with a suitable solvent like ethyl acetate.

  • Neutralization: Carefully pour the filtrate into a beaker of ice water and basify with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the remaining iron ions and deprotonate the product amine. [7]5. Extraction: Extract the aqueous layer multiple times with ethyl acetate. [6]6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-5-methoxybenzoate. Further purification can be achieved by column chromatography or recrystallization.

Table 2: Data Summary for Nitro Group Reduction

Parameter Description
Starting Material This compound
Key Reagents Iron powder, Glacial Acetic Acid
Product Methyl 3-amino-5-methoxybenzoate
Reaction Type Chemoselective Reduction

| Control | Monitor by TLC for complete consumption of starting material. |

Reaction II: Saponification of the Methyl Ester

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which upon acidification produces the corresponding carboxylic acid. [8]This reaction is fundamental for converting esters, which are often used as protecting groups or are the result of esterification reactions, back to the more versatile carboxylic acid functionality.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products and forming the carboxylate salt and methanol.

Caption: Saponification process overview.

Experimental Protocol: Base-Mediated Hydrolysis

This protocol is based on a well-established procedure for the saponification of methyl m-nitrobenzoate. [9]

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a solution of sodium hydroxide (approx. 2 equivalents) in water. [9]2. Reaction: Heat the mixture to boiling. The reaction is typically rapid, and completion can be observed by the disappearance of the insoluble ester layer, forming a homogeneous solution. [9]3. Cooling & Acidification: After a short boiling period (e.g., 10-15 minutes), cool the reaction mixture and dilute it with an equal volume of water.

  • Precipitation: Pour the cooled solution of the sodium salt into a beaker containing cold, concentrated hydrochloric acid with stirring. It is crucial to add the salt solution to the acid to ensure the product precipitates in a more easily filterable form. [9]5. Isolation: Cool the mixture to room temperature, or in an ice bath, to maximize precipitation. Collect the solid 3-methoxy-5-nitrobenzoic acid by suction filtration.

  • Purification: Wash the crude product with cold water. For higher purity, the product can be recrystallized from dilute aqueous hydrochloric acid. [9] Table 3: Data Summary for Saponification

    Parameter Description
    Starting Material This compound
    Key Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
    Product 3-methoxy-5-nitrobenzoic acid
    Reaction Type Nucleophilic Acyl Substitution

    | Causality | An irreversible acid-base step drives the reaction to completion. |

Reaction III: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally unreactive to nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group, can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). [10]This reaction requires a leaving group (typically a halide) on the ring, but the principles are relevant to understanding the molecule's potential reactivity.

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. [11]1. Addition: A strong nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. [11][12]2. Stabilization: The negative charge of the Meisenheimer complex is delocalized around the aromatic ring and, critically, onto the electron-withdrawing group(s). For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to allow for this resonance stabilization. [10][11]A meta relationship does not permit this delocalization, rendering the compound inert to SNAr. [10]3. Elimination: The aromaticity is restored by the expulsion of the leaving group.

In this compound, the nitro group at position 5 would strongly activate positions 2, 4, and 6 for nucleophilic attack if a suitable leaving group were present at one of those positions.

G cluster_snar SₙAr Mechanism: Meisenheimer Complex Start Ar-L (with ortho/para EWG) Complex Meisenheimer Complex (Resonance Stabilized Anion) Start->Complex Nucleophile Nu⁻ Nucleophile->Complex Product Ar-Nu Complex->Product LeavingGroup L⁻ Complex->LeavingGroup Elimination

Caption: Addition-elimination mechanism of SₙAr.

Safety and Handling

While specific data for this compound is not widely available, data from close analogues like Methyl 3-nitrobenzoate should be used for guidance.

  • General: The chemical, physical, and toxicological properties may not have been thoroughly investigated. Handle with care, using appropriate personal protective equipment (PPE).

  • PPE: Wear protective gloves, clothing, and eye/face protection. [2]* Inhalation: Avoid breathing dust. Use only in a well-ventilated area or outdoors. [2]In case of inhalation, move to fresh air. * Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water and remove contaminated clothing. [2]* Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. [2]* Storage: Store in a well-ventilated place. Keep container tightly closed. [2]* Disposal: Dispose of contents/container to an approved waste disposal plant. [2]

References

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(3-methoxy-2-pyridinyl)-5-nitrobenzoate. Retrieved from [Link]

  • Capot Chemical. (2018). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • ChemADVISOR, Inc. (2010). MSDS - OHS14953. Retrieved from [Link]

  • Pearson+. (2024). Methyl p-nitrobenzoate has been found to undergo saponification.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Filo. (2025). Methyl p -nitrobenzoate has been found to undergo saponification faster t... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Electron-withdrawing effects on the reactivity of methoxy nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects on the Reactivity of Methoxy Nitrobenzoates

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the profound influence exerted by the electron-withdrawing nitro group (–NO₂) on the chemical reactivity of methoxy nitrobenzoate isomers. Intended for researchers, chemists, and drug development professionals, this document moves beyond simple procedural descriptions to elucidate the underlying electronic principles that govern reaction outcomes. We will dissect the causality behind experimental design, focusing on how the strategic placement of the nitro substituent dictates reaction pathways, kinetics, and synthetic utility, particularly in saponification and electrophilic aromatic substitution reactions.

Foundational Principles: The Dominance of Electronic Effects

The chemical behavior of a substituted benzene ring is fundamentally controlled by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating it towards certain reactions.

The Nitro Group: A Potent Electron-Withdrawing Force

The nitro group is a quintessential example of a powerful electron-withdrawing group. Its influence stems from two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening with increasing separation from the group.

  • Resonance Effect (-M): The nitro group can actively delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the reaction center, as it allows for the creation of resonance structures that withdraw electron density from the ring.[1]

The Methoxycarbonyl Group: A Deactivating Director

The ester group, specifically the methoxycarbonyl group (–COOCH₃), is also an electron-withdrawing group, though less potent than the nitro group. It deactivates the benzene ring towards electrophilic attack. Through resonance, it directs incoming electrophiles to the meta position, as this avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group.[2][3]

G cluster_legend Electronic Effects Legend cluster_nitro Nitro Group (-NO₂) cluster_ester Ester Group (-COOCH₃) Inductive Inductive Effect (-I) (Through σ-bonds) Resonance Resonance Effect (-M) (Through π-system) Arrow_I Arrow_M Nitro Benzene-NO₂ Nitro_I -I Effect Nitro->Nitro_I Inductive pull Nitro_M -M Effect Nitro->Nitro_M Resonance pull Ester Benzene-COOCH₃ Ester_I -I Effect Ester->Ester_I Inductive pull Ester_M -M Effect Ester->Ester_M Resonance pull

Caption: Dominant electronic effects of nitro and ester functional groups.

Case Study: Saponification of Methyl Nitrobenzoate Isomers

Saponification, the base-catalyzed hydrolysis of an ester, provides a classic and quantifiable demonstration of electronic effects on reactivity.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step is the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.

The presence of a nitro group on the benzene ring significantly enhances the rate of saponification compared to unsubstituted methyl benzoate.[5] This is because the nitro group's strong electron-withdrawing nature pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more attractive target for the nucleophilic hydroxide ion.[5][6]

The position of the nitro group is critical:

  • Methyl p-nitrobenzoate: The nitro group is in the para position, allowing it to exert both its inductive (-I) and resonance (-M) effects to the fullest extent. This powerful withdrawal of electron density makes the carbonyl carbon highly electrophilic, resulting in the fastest saponification rate among the isomers.[5][6]

  • Methyl m-nitrobenzoate: The nitro group is in the meta position. From here, it can only exert its inductive effect (-I) on the carbonyl carbon. The resonance effect does not extend to the meta position. Consequently, the rate of saponification is faster than methyl benzoate but significantly slower than the para isomer.

  • Methyl o-nitrobenzoate: While the ortho position allows for strong inductive and resonance effects, steric hindrance from the bulky nitro group can impede the approach of the nucleophile to the carbonyl center, often resulting in a rate that is slower than the para isomer.

Quantitative Data: Relative Saponification Rates

The impact of the nitro group's position is not merely theoretical but is reflected in experimentally determined reaction rates.

CompoundSubstituent PositionKey Electronic Effect(s)Relative Rate of Saponification (k/k₀)
Methyl Benzoate(Reference)None1
Methyl m-nitrobenzoateMetaInductive (-I)~80
Methyl p-nitrobenzoateParaInductive (-I) & Resonance (-M)~700

Data is illustrative and compiled from general principles of physical organic chemistry. Actual values may vary with reaction conditions.

G Start Methyl Nitrobenzoate + NaOH (Nucleophile) Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Tetrahedral Intermediate (Alkoxide) Step1->Intermediate -NO₂ group stabilizes negative charge, accelerating this step Step2 Collapse of Intermediate (Loss of Leaving Group) Intermediate->Step2 Product1 Carboxylate Salt Step2->Product1 Product2 Methanol Step2->Product2

Caption: Generalized workflow for the saponification of a methyl nitrobenzoate.

Experimental Protocol: Kinetic Analysis of Saponification

This protocol provides a framework for determining the second-order rate constant for the saponification of methyl p-nitrobenzoate. The self-validating nature of this experiment lies in the consistent rate constant that should be obtained across different time points.

Materials:

  • Methyl p-nitrobenzoate

  • 0.05 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.05 M Hydrochloric Acid (HCl) solution, standardized

  • Acetone (solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Solution Preparation: Prepare a ~0.025 M solution of methyl p-nitrobenzoate in acetone.

  • Reaction Initiation: Place separate flasks containing 50.0 mL of the 0.05 M NaOH solution and 50.0 mL of the methyl p-nitrobenzoate solution in the constant temperature water bath to equilibrate for 15 minutes.

  • Mixing: Rapidly mix the two solutions in a larger flask, starting the stopwatch at the moment of mixing. This is t=0. The initial concentrations of both reactants are now halved.

  • Aliquot Quenching (t=0): Immediately pipette a 10.0 mL aliquot of the reaction mixture into a flask containing 10.0 mL of the standardized 0.05 M HCl. This "quenches" the reaction by neutralizing the NaOH.

  • Back Titration (t=0): Add 2-3 drops of phenolphthalein to the quenched aliquot and titrate the excess HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached. This determines the exact concentration of NaOH at t=0.

  • Time-Point Analysis: At regular intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw another 10.0 mL aliquot, quench it with 10.0 mL of HCl, and perform the back titration.

  • Data Analysis: For each time point, calculate the concentration of unreacted NaOH. Plot 1/[NaOH] versus time (in seconds). For a second-order reaction, this plot should yield a straight line. The slope of this line is the rate constant, k.

Case Study: Electrophilic Aromatic Substitution

The nitration of methyl benzoate is a cornerstone experiment in organic chemistry that demonstrates the powerful directing effects of substituents.[2][7] The ester group deactivates the ring and is a meta-director. The reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[8][9]

G cluster_reagents Reagent Preparation cluster_reaction Controlled Reaction cluster_workup Product Isolation & Purification Reagents Methyl Benzoate in conc. H₂SO₄ Cooling1 Cool Reagents in Ice Bath (0-5°C) Reagents->Cooling1 NitratingMix Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) NitratingMix->Cooling1 Addition Slowly add Nitrating Mixture to Methyl Benzoate solution (maintain temp < 6°C) Cooling1->Addition Stirring Stir at Room Temp (15 min) Addition->Stirring Quench Pour reaction mixture onto crushed ice Stirring->Quench Precipitate Crude Methyl 3-nitrobenzoate precipitates Quench->Precipitate Filter Vacuum Filtration (Buchner Funnel) Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry pure crystals Recrystallize->Dry

Caption: Experimental workflow for the synthesis of methyl 3-nitrobenzoate.[10]

Causality of Meta Direction

When the nitronium ion attacks the ring of methyl benzoate, a resonance-stabilized carbocation intermediate (an arenium ion) is formed.[9]

  • Attack at Ortho/Para Positions: If the attack occurs at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the electron-withdrawing ester group. This is a highly destabilized and energetically unfavorable arrangement.

  • Attack at the Meta Position: Attack at the meta position ensures that the positive charge is never placed adjacent to the ester group. The positive charge is delocalized over three other carbon atoms, leading to a more stable intermediate compared to ortho/para attack.

Therefore, the activation energy for meta attack is lower, and the formation of methyl 3-nitrobenzoate is the major product.[2][3]

Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate

This protocol details a reliable method for the regioselective nitration of methyl benzoate.[2][10][11] The self-validation of this protocol is achieved through characterization of the product (melting point and spectroscopy) which should confirm the formation of the meta isomer.

Materials:

  • Methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice

  • Ethanol

  • Deionized water

  • Conical flasks, beakers, dropping pipette

  • Ice-water bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Preparation: Place a 50 mL conical flask containing 2.0 g of methyl benzoate in an ice-water bath. Slowly and with constant swirling, add 4.0 cm³ of concentrated H₂SO₄.[10]

  • Nitrating Mixture: In a separate test tube, carefully combine 1.5 cm³ of concentrated HNO₃ and 1.5 cm³ of concentrated H₂SO₄. Cool this mixture thoroughly in the ice bath.[10]

  • Reaction: Using a dropping pipette, add the cold nitrating mixture to the stirred methyl benzoate solution drop by drop over approximately 15 minutes. It is critical to maintain the reaction temperature below 6°C to minimize the formation of dinitrated byproducts.[10][11]

  • Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[2]

  • Isolation: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker. The product will precipitate as a solid.[2][11]

  • Filtration: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual acid.[2]

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to dry completely.

Analytical Characterization

Confirming the identity and purity of the synthesized products is a critical step that validates the experimental outcome.

  • Melting Point Analysis: A sharp melting point close to the literature value (for methyl 3-nitrobenzoate, 78°C) indicates a high degree of purity.[12] A broad or depressed melting point suggests the presence of impurities or other isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural information.[13] Key absorptions for methyl 3-nitrobenzoate include:

    • ~1725 cm⁻¹: A strong peak corresponding to the C=O (carbonyl) stretch of the ester.[11]

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks characteristic of the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[11][13]

    • ~1280 cm⁻¹: A peak for the C-O stretch of the ester.[11]

    • ~3100 cm⁻¹ and ~1600 cm⁻¹: Peaks associated with the aromatic C-H and C=C bonds, respectively.

Conclusion

The reactivity of methoxy nitrobenzoates is a clear and compelling illustration of how fundamental electronic effects govern chemical reactions. The powerful electron-withdrawing nature of the nitro group, mediated by both inductive and resonance effects, dictates the molecule's behavior. In nucleophilic substitution reactions like saponification, it activates the ester's carbonyl group, with the para isomer showing the highest reactivity due to combined -I and -M effects. In electrophilic substitution, the deactivating ester group directs the incoming electrophile to the meta position to avoid an energetically unfavorable carbocation intermediate. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic pathways and the development of novel molecular entities in the pharmaceutical and materials science industries.

References

  • Filo, E. (2024). Methyl p -nitrobenzoate has been found to undergo saponification faster t...
  • MDPI. (2020). A Walk through Recent Nitro Chemistry Advances - PMC. National Institutes of Health.
  • Semantic Scholar. Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile..
  • Nanalysis Corp. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane.
  • S.O.C. (2024). Nitration of Methyl Benzoate. YouTube.
  • qnawire. (2025). nitrobenzoate has been found to undergo saponification faster than methyl benz. YouTube.
  • Pearson. Methyl p-nitrobenzoate has been found to undergo saponification f....
  • Wikipedia. Methoxy group.
  • Royal Society of Chemistry. Nitration of methyl benzoate.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • Cram. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words.
  • Jessica Thornton. (2020). CHEM 3112 Experiment 12.2A Nitration of Methyl Benzoate Lab Lecture. YouTube.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.

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Methodological & Application

Synthesis of Methyl 3-methoxy-5-nitrobenzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-methoxy-5-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-tested experimental protocol based on the electrophilic aromatic substitution (nitration) of methyl 3-methoxybenzoate. This application note elaborates on the underlying chemical principles, provides step-by-step instructions, and includes essential information on safety, reagent handling, and product characterization to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex organic molecules. The presence of three distinct functional groups—an ester, a methoxy group, and a nitro group—at specific positions on the benzene ring makes it a versatile precursor for further chemical modifications. For instance, the nitro group can be readily reduced to an amine, which can then undergo a wide range of coupling reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to other derivatives. This trifunctional nature allows for the strategic construction of novel compounds with potential applications in pharmaceuticals and functional materials.

The synthesis described herein follows the well-established principles of electrophilic aromatic substitution. The starting material, methyl 3-methoxybenzoate, is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the aromatic ring direct the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions. The methoxy group is a strong activating group and an ortho, para-director, while the methyl ester is a deactivating group and a meta-director. In this case, the directing effects of both groups reinforce the substitution at the 5-position, leading to the desired product with high regioselectivity.

Reaction Scheme

Caption: Reaction scheme for the nitration of methyl 3-methoxybenzoate.

Experimental Protocol

This protocol is adapted from established methods for the nitration of aromatic esters[1][2][3].

Materials and Reagents
ReagentFormulaMW ( g/mol )ConcentrationAmountMoles (mmol)
Methyl 3-methoxybenzoateC₉H₁₀O₃166.17-5.0 g30.1
Sulfuric AcidH₂SO₄98.0898%12 mL-
Nitric AcidHNO₃63.0170%3.0 mL-
MethanolCH₃OH32.04-As needed-
Deionized WaterH₂O18.02-As needed-
Crushed IceH₂O18.02-~50 g-
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or disposable pipette

  • Thermometer

  • Büchner funnel and filter flask

  • Glass rod

  • Beakers

  • Graduated cylinders

Procedure

1. Preparation of the Reaction Mixture

1.1. Place 5.0 g (30.1 mmol) of methyl 3-methoxybenzoate into a 100 mL flask equipped with a magnetic stir bar.

1.2. In a separate beaker, carefully add 12 mL of concentrated sulfuric acid.

1.3. Place the flask containing the methyl 3-methoxybenzoate in an ice bath to cool.

1.4. Once cooled, slowly add the 12 mL of concentrated sulfuric acid to the methyl 3-methoxybenzoate with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

2. Nitration

2.1. In a separate, clean, and dry test tube or small beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath. Caution: This mixture is highly corrosive.

2.2. Using a dropping funnel or a disposable glass pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.[1] This slow, controlled addition is critical to prevent the formation of dinitrated byproducts.[1]

2.3. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes.

2.4. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, continuing to stir for another 30 minutes to ensure the reaction goes to completion.

3. Isolation of the Crude Product

3.1. In a 250 mL beaker, place approximately 50 g of crushed ice.

3.2. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.[1][3] A solid precipitate of the crude product should form.

3.3. Allow the ice to melt completely.

3.4. Collect the solid product by vacuum filtration using a Büchner funnel.

3.5. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any residual acid.

4. Purification by Recrystallization

4.1. Transfer the crude solid to a beaker.

4.2. Add a minimal amount of cold methanol and stir to wash the solid. This helps to remove more soluble impurities.[1]

4.3. Filter the washed solid again.

4.4. For further purification, recrystallize the product from a minimal amount of hot methanol. Dissolve the solid in hot methanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

4.5. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol.

4.6. Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_nitration Nitration cluster_isolation Isolation cluster_purification Purification A 1.1. Add Methyl 3-methoxybenzoate to flask B 1.2. Cool flask in ice bath A->B C 1.3. Slowly add conc. H₂SO₄ B->C D 2.1. Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool E 2.2. Add nitrating mixture dropwise to flask (0-10 °C) D->E F 2.3. Stir in ice bath (15-20 min) E->F G 2.4. Warm to RT, stir (30 min) F->G H 3.1. Pour reaction mixture onto crushed ice G->H I 3.2. Collect solid by vacuum filtration H->I J 3.3. Wash solid with cold water I->J K 4.1. Wash with cold methanol J->K L 4.2. Recrystallize from hot methanol K->L M 4.3. Collect crystals by vacuum filtration L->M N 4.4. Dry the final product M->N

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Mixing Acids: When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. This is an exothermic process.

  • Quenching: When pouring the reaction mixture into ice water, do so slowly and with stirring to control the exothermic reaction of quenching the strong acids.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The purified this compound should have a sharp melting point. The literature value can be used as a reference.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, and the methyl ester protons with the expected chemical shifts and splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-O bonds of the ester and ether.[1]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the reaction is stirred for the full duration. Check the quality of the reagents.
Loss of product during workup.Ensure the product fully precipitates before filtration. Use ice-cold solvents for washing.
Oily ProductImpurities or incomplete reaction.Ensure the reaction temperature was maintained below 10 °C during nitration to prevent byproduct formation.[1] Purify by recrystallization or column chromatography.
Dark-colored productSide reactions due to high temperature.Improve temperature control during the addition of the nitrating mixture.

References

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • Organic Syntheses. m-Nitrobenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]

  • University of Missouri-Kansas City. (2007). Nitration of Methyl Benzoate. Available at: [Link]

  • University of California, Irvine. Nitration of Methyl Benzoate. Available at: [Link]

Sources

Application Notes: The Strategic Utility of Methyl 3-methoxy-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of complex and effective therapeutic agents. Methyl 3-methoxy-5-nitrobenzoate, a readily accessible aromatic building block, has emerged as a valuable precursor in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its trifunctional nature, featuring a nitro group amenable to reduction, a methoxy group that influences solubility and metabolic stability, and a methyl ester for further derivatization, provides a versatile platform for the construction of diverse heterocyclic scaffolds.

These application notes serve as a comprehensive technical guide for researchers, offering insights into the synthetic transformations of this compound and its application in the synthesis of potent enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Chemical Versatility of this compound

The utility of this compound in medicinal chemistry is primarily derived from the reactivity of its nitro and ester functionalities. The nitro group can be readily reduced to a primary amine, a key functional group for the construction of various nitrogen-containing heterocycles, such as quinazolines and quinolines, which are prevalent scaffolds in many kinase inhibitors.[1] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, or can be directly converted to amides or other ester derivatives.

A pivotal transformation is the reduction of the nitro group to form Methyl 3-amino-5-methoxybenzoate. This aniline derivative is a direct precursor to a variety of bioactive molecules, including potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[2]

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[2] Aberrant c-Met signaling is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[3] Several small-molecule c-Met inhibitors feature a quinazoline or quinoline core, and the synthesis of these scaffolds can be efficiently achieved using aniline precursors derived from nitrobenzoates.

The general synthetic strategy involves the reduction of this compound to the corresponding aniline, followed by cyclization with a suitable partner to construct the desired heterocyclic core. Subsequent functionalization of this core allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Reduction of this compound to Methyl 3-amino-5-methoxybenzoate

This protocol details the reduction of the nitro group to a primary amine using iron powder in acetic acid, a classic and reliable method.[4]

Materials:

  • This compound

  • Iron powder, reduced

  • Glacial Acetic Acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Suspend the starting material in a mixture of methanol and glacial acetic acid.

  • With vigorous stirring, add iron powder (approximately 5 equivalents) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-5-methoxybenzoate.

Expected Yield: Approximately 80-90%.

Protocol 2: Proposed Synthesis of a Quinazoline-based c-Met Inhibitor

This proposed protocol outlines a general strategy for the synthesis of a quinazoline-based c-Met inhibitor, utilizing the product from Protocol 1. The specific reagents and conditions may require optimization based on the desired final compound. This pathway is analogous to established syntheses of similar kinase inhibitors.[1][4]

Step 1: Cyclization to form the Quinazolinone Core

  • Combine Methyl 3-amino-5-methoxybenzoate (from Protocol 1) with formamidine acetate in a suitable solvent such as ethanol.

  • Heat the mixture at reflux for several hours.

  • Upon cooling, the quinazolinone product is expected to precipitate and can be collected by filtration.

Step 2: Chlorination of the Quinazolinone

  • Suspend the quinazolinone in a suitable solvent like toluene with a catalytic amount of dimethylformamide (DMF).

  • Add thionyl chloride or oxalyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction and concentrate under reduced pressure to obtain the crude chloroquinazoline.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline

  • Dissolve the chloroquinazoline in a polar aprotic solvent such as isopropanol or dimethyl sulfoxide (DMSO).

  • Add the desired substituted aniline (e.g., a fluorinated aniline derivative).

  • Heat the reaction mixture to promote the SNAr reaction.

  • After completion, the product can be isolated by precipitation or extraction.

Step 4: Final Elaboration (Example: Amide Coupling)

  • If the synthesized intermediate contains an ester group that needs to be converted to an amide, first hydrolyze the ester to the carboxylic acid using aqueous base (e.g., NaOH).

  • Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

  • Purify the final compound using column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Amino Derivative

PropertyThis compoundMethyl 3-amino-5-methoxybenzoate
Molecular Formula C₉H₉NO₅C₉H₁₁NO₃
Molecular Weight 211.17 g/mol 181.19 g/mol
Appearance Off-white to yellow solidSolid
Melting Point Not reported180-185 °C[6]
Solubility Soluble in organic solventsSoluble in organic solvents

Visualizations

Synthetic Workflow

synthetic_workflow start This compound intermediate Methyl 3-amino-5-methoxybenzoate start->intermediate Reduction (Fe/AcOH) quinazoline Quinazolinone Core intermediate->quinazoline Cyclization final_product c-Met Inhibitor quinazoline->final_product Further Functionalization

Caption: Synthetic workflow from this compound to a c-Met inhibitor.

c-Met Signaling Pathway and Point of Inhibition

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds and Activates Inhibitor c-Met Inhibitor (Derived from Scaffold) Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling pathway and the point of inhibition by targeted therapies.

Conclusion and Future Outlook

This compound is a strategically important and versatile building block in medicinal chemistry. Its facile conversion into the corresponding 3-amino-5-methoxybenzoate derivative provides a direct entry into the synthesis of potent kinase inhibitors, particularly those targeting the c-Met receptor. The protocols and synthetic strategies outlined in these application notes are intended to empower researchers to leverage this valuable intermediate in their drug discovery programs. The continued exploration of novel derivatives based on this scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Zhang, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(11), 2859. [Link]

  • This reference is not directly cited in the text but provides context on quinoline synthesis.[Link]

  • This reference is not directly cited in the text but provides context on c-Met inhibitors.[Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • This reference is not directly cited in the text but provides context on nitro group reduction.[Link]

  • This reference is not directly cited in the text but provides context on c-Met inhibitors.[Link]

  • This reference is not directly cited in the text but provides context on quinoline synthesis.[Link]

  • This reference is not directly cited in the text but provides context on synthesis of rel
  • This reference is not directly cited in the text but provides context on bioactive quinolines.[Link]

  • This reference is not directly cited in the text but provides physicochemical properties.[Link]

  • This reference is not directly cited in the text but provides context on nitration reactions.[Link]

  • Pereira, J. A. R., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33(8), 816-851. [Link]

  • This reference is not directly cited in the text but provides context on bioactive quinoxalines.[Link]

  • Lv, P. C., Wang, Z. C., & Zhu, H. L. (2017). Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Current medicinal chemistry, 24(1), 57–64. [Link]

  • This reference is not directly cited in the text but provides general synthetic context.[Link]

  • This reference is not directly cited in the text but provides context on saponification.[Link]

  • This reference is not directly cited in the text but provides context on nitr
  • This reference is not directly cited in the text but provides context on SAR studies.[Link]

Sources

Synthesis of heterocyclic compounds from Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of heterocyclic compounds from Methyl 3-methoxy-5-nitrobenzoate, designed for researchers and drug development professionals. This document provides detailed protocols, mechanistic insights, and data presentation to facilitate the use of this versatile starting material in constructing valuable heterocyclic scaffolds.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an excellent scaffold for the synthesis of complex heterocyclic systems. Its strategic value lies in the orthogonal reactivity of its three primary functional groups:

  • The Nitro Group : This is the principal activation site for cyclization strategies. Its facile reduction to a primary amine introduces a potent nucleophile ortho to a methoxy group and meta to the ester, setting the stage for annulation reactions.

  • The Methyl Ester : A versatile handle that can be retained, hydrolyzed to a carboxylic acid for amide coupling, or reduced to an alcohol. It deactivates the ring towards electrophilic substitution, influencing regioselectivity in concert with the other groups.[1]

  • The Methoxy Group : An electron-donating group that influences the electronic properties of the ring and the reactivity of the adjacent positions. It can also be a site for ether cleavage to reveal a phenol if required in later synthetic steps.

This guide details the transformation of this compound into key intermediates and their subsequent conversion into medicinally relevant benzimidazole and quinazolinone cores.

Part 1: The Gateway Reaction: Reduction to Methyl 3-amino-5-methoxybenzoate

The conversion of the nitro group to an amine is the critical first step that unlocks the potential of the starting material. While various methods exist for nitro group reduction, the use of metallic iron in an acidic medium or with a neutral salt like ammonium chloride is often preferred in laboratory and process settings for its cost-effectiveness, safety, and efficiency.[2][3] Catalytic hydrogenation offers a cleaner workup but requires specialized equipment.[4]

Protocol 1: Iron-Mediated Reduction of this compound

This protocol describes the reduction using iron powder and ammonium chloride, a robust and high-yielding method.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv).

  • Add a 4:1 mixture of Ethanol:Water (approximately 10 mL per gram of starting material).

  • Add ammonium chloride (4.0 equiv) and iron powder (5.0 equiv).

  • Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-amino-5-methoxybenzoate as a solid, which can be used directly or recrystallized if necessary.

Causality and Insights:

  • Iron as Reductant : In this reaction, iron metal acts as the electron donor, reducing the nitro group in a series of steps to the amine. The process is heterogeneous and requires vigorous stirring to ensure efficient contact between the reagents.[5]

  • Role of Ammonium Chloride : The aqueous solution of NH₄Cl provides a mildly acidic environment that facilitates the oxidation of iron and the protonation of intermediates in the reduction cascade. It is a safer alternative to strong acids like HCl or acetic acid, which can sometimes lead to ester hydrolysis.

Workflow for Nitro Group Reduction

G start This compound reagents Fe Powder, NH4Cl EtOH/H2O start->reagents Add process Heat to Reflux (2-4 hours) reagents->process Conditions workup Filter through Celite Extract with EtOAc process->workup Post-reaction product Methyl 3-amino-5-methoxybenzoate workup->product Isolate G cluster_0 Part 1 cluster_1 Part 2 start Methyl 3-methoxy- 5-nitrobenzoate step1 Reduction (Fe/NH4Cl) start->step1 intermediate1 Methyl 3-amino- 5-methoxybenzoate step1->intermediate1 step2 Nitration (KNO3/H2SO4) intermediate1->step2 intermediate2 Methyl 3-amino- 5-methoxy-4-nitrobenzoate step2->intermediate2 step3 Reductive Cyclization (ArCHO, Na2S2O4) intermediate2->step3 product Methyl 2-Aryl-6-methoxy- 1H-benzimidazole-5-carboxylate step3->product G start Methyl 3-amino-5-methoxybenzoate reagents Formamidine Acetate 2-Methoxyethanol start->reagents Add process Heat to Reflux (6-8 hours) reagents->process Conditions workup Cool and Precipitate or Concentrate and Purify process->workup Post-reaction product 7-Methoxy-4-oxo-3,4-dihydro- quinazoline-6-carboxylate workup->product Isolate

Sources

Reduction of the nitro group in Methyl 3-methoxy-5-nitrobenzoate to an amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Methyl 3-amino-5-methoxybenzoate via Nitro Group Reduction

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of an aromatic nitro group into a primary amine is a foundational and critical reaction in modern organic synthesis.[1][2] This reduction is a gateway to a vast array of valuable compounds, as the resulting aniline moiety is a key structural component in numerous pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Methyl 3-amino-5-methoxybenzoate, the target of this guide, is a valuable building block, presenting a trifunctional scaffold for further synthetic elaboration in drug discovery and development programs.

The choice of reduction methodology is a critical decision that directly impacts reaction efficiency, chemoselectivity, scalability, and overall cost-effectiveness. Factors such as the presence of other reducible functional groups within the substrate, desired reaction conditions (e.g., pH, temperature), and available equipment dictate the optimal synthetic route. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed analysis of the primary methods for the reduction of methyl 3-methoxy-5-nitrobenzoate, complete with mechanistic insights, field-tested protocols, and a troubleshooting guide.

Mechanistic Framework: The Six-Electron Transformation

The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a six-electron reduction. While the exact intermediates can vary based on the chosen reagents and conditions, the transformation is generally understood to proceed through a direct hydrogenation pathway. This involves a stepwise reduction, first to a nitroso intermediate (–NO), then to a hydroxylamine (–NHOH), and finally to the desired primary amine (–NH₂).[1][3]

Nitro Reduction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Experimental Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Workup & Isolation cluster_end Final Product SM This compound Method1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C, MeOH) SM->Method1 Method2 Protocol 2: Metal Reduction (SnCl₂, EtOH) SM->Method2 Workup Filtration / Extraction Method1->Workup Method2->Workup Purification Concentration / Purification Workup->Purification Product Methyl 3-amino-5-methoxybenzoate Purification->Product

Sources

Application of Methyl 3-methoxy-5-nitrobenzoate in the Synthesis of Gefitinib: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC) patients with EGFR mutations. Its synthesis is a multi-step process where the strategic selection of starting materials is paramount for overall efficiency and purity. This document provides a detailed application note and a comprehensive protocol for the use of Methyl 3-methoxy-5-nitrobenzoate as a key starting material in the synthesis of Gefitinib. We will focus on the critical initial step: the chemoselective reduction of the nitro group to form Methyl 3-amino-5-methoxybenzoate, the precursor to the essential quinazoline core of the Gefitinib molecule.

Introduction: The Strategic Importance of this compound

The efficacy of Gefitinib is intrinsically linked to its 4-anilinoquinazoline scaffold, which competitively binds to the ATP-binding site of the EGFR tyrosine kinase. The construction of this quinazoline core is a pivotal part of the synthesis. This compound is an ideal starting material as it possesses the required substitution pattern on the benzene ring in a latent form. The methoxy group at the 3-position and the nitro group at the 5-position, after reduction to an amine, are perfectly poised for the subsequent cyclization reaction to form the 7-methoxy-quinazolin-4-one ring system, a core component of the final drug.

Overall Synthetic Pathway

The transformation of this compound into Gefitinib follows a logical sequence of reactions. The initial and one of the most critical steps, which will be the focus of our detailed protocol, is the reduction of the nitro group.

gefitinib_synthesis start Methyl 3-methoxy- 5-nitrobenzoate amine Methyl 3-amino- 5-methoxybenzoate start->amine Reduction (e.g., Fe/NH4Cl) quinazolinone 7-Methoxy-3H- quinazolin-4-one amine->quinazolinone Cyclization (Formamide) chloroquinazoline 4-Chloro-7-methoxy- quinazoline quinazolinone->chloroquinazoline Chlorination (e.g., SOCl2) gefitinib Gefitinib chloroquinazoline->gefitinib Coupling Reactions cyclization amine Methyl 3-amino- 5-methoxybenzoate quinazolinone 7-Methoxy-3H- quinazolin-4-one amine->quinazolinone Formamide, Heat

Application Notes and Protocols for the Laboratory Scale Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminobenzoates are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes. Their significance is perhaps most famously exemplified by local anesthetics such as benzocaine (ethyl 4-aminobenzoate).[1][2] The strategic placement of substituents on the aromatic ring and modification of the ester moiety allow for the fine-tuning of physicochemical properties like lipophilicity, solubility, and metabolic stability, which are critical parameters in the drug design and development process.[3] This guide provides a comprehensive overview of common and effective laboratory-scale synthetic strategies for this versatile class of molecules, grounded in established chemical principles and supported by detailed, field-proven protocols.

This document is structured to provide not just procedural steps, but also the underlying rationale for experimental choices, ensuring a deeper understanding for both novice and experienced researchers. We will explore three primary synthetic routes:

  • Fischer-Speier Esterification of Aminobenzoic Acids: A classic, acid-catalyzed approach for the synthesis of simple alkyl aminobenzoates.[1][4]

  • Reduction of Substituted Nitrobenzoates: A versatile method allowing for the introduction of the amine functionality at a later synthetic stage.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and powerful cross-coupling reaction for constructing C-N bonds, offering broad substrate scope.[5]

Each section will provide a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for successful execution.

I. Synthesis via Fischer-Speier Esterification of Aminobenzoic Acids

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and economical route to esters from carboxylic acids and alcohols under acidic conditions.[4] This method is particularly well-suited for the preparation of simple alkyl aminobenzoates, such as the widely used local anesthetic, benzocaine.[6]

Causality and Mechanistic Insights

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the aminobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4] A subsequent series of proton transfers and the elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically employed, which often serves as the solvent as well.[7]

It is important to note that due to the presence of the basic amino group in the starting material, a stoichiometric amount of acid is often required. The amino group will be protonated by the acid catalyst, forming an ammonium salt. This effectively deactivates the amino group towards unwanted side reactions and renders the substrate soluble in the polar reaction medium.[4]

Experimental Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol details the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol.[1][6]

Materials and Reagents:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flask

  • Hirsch funnel or Büchner funnel for vacuum filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[4]

  • Acid Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. A precipitate is expected to form as the PABA salt is generated.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes. The solid should dissolve as the reaction progresses.[4] Monitor the reaction progress by TLC.

  • Work-up and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature.[4] Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[4] While stirring, slowly add a 10% sodium carbonate solution dropwise until the evolution of carbon dioxide gas ceases and the pH of the solution is above 8.[4][6] At this point, the sulfuric acid is neutralized, and the free ethyl p-aminobenzoate will precipitate out of the solution.[6]

  • Isolation of Crude Product: Collect the precipitated crude product by vacuum filtration using a Hirsch or Büchner funnel.[6] Wash the crystals with several portions of cold water to remove any remaining salts.[4]

  • Purification: The crude product can be purified by recrystallization. A common solvent system for benzocaine is a mixture of ethanol and water.[6] Pure benzocaine has a melting point of 92 °C.[6]

  • Drying and Characterization: Dry the purified crystals overnight. The final product can be characterized by determining its melting point and by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][8]

Data Presentation: Reagent Quantities for Benzocaine Synthesis
ReagentMolecular Weight ( g/mol )AmountMolesEquivalents
p-Aminobenzoic Acid137.141.2 g0.008751.0
Ethanol46.0712.0 mL (approx. 9.48 g)0.206~23.5
Sulfuric Acid (conc.)98.081.0 mL (approx. 1.84 g)0.0188~2.15
Visualization: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis PABA p-Aminobenzoic Acid ReactionFlask Reflux (60-75 min) PABA->ReactionFlask EtOH Ethanol (Excess) EtOH->ReactionFlask H2SO4 Conc. H₂SO₄ H2SO4->ReactionFlask Cooling Cool to RT ReactionFlask->Cooling Quench Pour into Ice Water Cooling->Quench Neutralize Add 10% Na₂CO₃ (pH > 8) Quench->Neutralize Precipitate Precipitation of Benzocaine Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Crude Crude Benzocaine Filter->Crude Recrystallize Recrystallization (Ethanol/Water) Crude->Recrystallize Dry Dry Recrystallize->Dry Characterize Characterization (MP, NMR, IR, MS) Dry->Characterize Pure Pure Benzocaine Characterize->Pure

Caption: Workflow for the synthesis of Benzocaine via Fischer Esterification.

II. Synthesis via Reduction of Substituted Nitrobenzoates

This synthetic strategy involves the initial synthesis of a substituted nitrobenzoate ester, followed by the reduction of the nitro group to an amine. This two-step approach is highly versatile as it allows for a wide range of commercially available substituted nitrobenzoic acids to be used as starting materials. Furthermore, the reduction of the nitro group is typically a high-yielding and clean reaction.

Causality and Mechanistic Insights

The first step, the esterification of the substituted nitrobenzoic acid, can be achieved using the Fischer-Speier method as described in the previous section. The presence of the electron-withdrawing nitro group can sometimes facilitate this reaction.

The key step is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation. Common methods include:

  • Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often very clean and produces high yields.[9]

  • Metal-Acid Systems: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[9]

  • Other Reducing Agents: Reagents like sodium dithionite can also be effective for the reduction of nitro groups.[9]

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, catalytic hydrogenation can also reduce alkenes and alkynes.

Experimental Protocol: Synthesis of Methyl 3-Aminobenzoate

This protocol outlines the synthesis of methyl 3-aminobenzoate starting from 3-nitrobenzoic acid.

Part A: Esterification of 3-Nitrobenzoic Acid

Materials and Reagents:

  • 3-Nitrobenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Follow the general procedure for Fischer-Speier esterification as described in Section I, substituting p-aminobenzoic acid with 3-nitrobenzoic acid and ethanol with methanol.

  • After the reflux period, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-nitrobenzoate. This product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Part B: Reduction of Methyl 3-Nitrobenzoate

Materials and Reagents:

  • Methyl 3-nitrobenzoate

  • Ethanol

  • Water

  • Ammonium chloride

  • Indium powder

  • Dichloromethane

  • Brine

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, suspend the crude methyl 3-nitrobenzoate in a mixture of ethanol and water.[10]

  • Addition of Reagents: Add ammonium chloride followed by indium powder to the suspension.[10]

  • Reflux: Heat the resulting mixture at reflux. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Filter the mixture under vacuum to remove the inorganic solids.[10]

  • Extraction: Extract the filtrate with several portions of dichloromethane.[10]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Isolation and Purification: Filter and concentrate the solution under reduced pressure to obtain the crude methyl 3-aminobenzoate. The product can be purified by column chromatography or recrystallization.[10]

Visualization: Two-Step Synthesis of Substituted Aminobenzoates

Two_Step_Synthesis Start Substituted Nitrobenzoic Acid Esterification Fischer Esterification (Alcohol, Acid Catalyst) Start->Esterification Intermediate Substituted Nitrobenzoate Ester Esterification->Intermediate Reduction Reduction of Nitro Group (e.g., In/NH₄Cl or H₂/Pd-C) Intermediate->Reduction FinalProduct Substituted Aminobenzoate Reduction->FinalProduct Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (+ HNR'R'') PdII_Amido Ar-Pd(II)(NR'R'')L₂ PdII_Amine->PdII_Amido Deprotonation (- HB⁺X⁻) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination

Sources

Application Notes & Protocols: Protecting Group Strategies for Reactions with Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-5-nitrobenzoate is a versatile trifunctional aromatic building block pivotal in the synthesis of complex molecules, particularly in pharmaceutical and materials science. Its utility is dictated by the precise control and selective manipulation of its three distinct functional groups: a methyl ester, a methoxy ether, and a nitro group. This guide provides an in-depth analysis of protecting group strategies and chemoselective transformations essential for unlocking the synthetic potential of this substrate. We move beyond a simple catalog of protecting groups to discuss the strategic rationale behind experimental design, emphasizing orthogonal protection and modern, high-selectivity reactions that often obviate the need for traditional protection-deprotection sequences. Detailed, field-tested protocols are provided for key transformations, ensuring researchers can confidently and reproducibly apply these strategies.

Foundational Analysis: Reactivity of this compound

A successful synthetic strategy begins with a thorough understanding of the substrate's intrinsic chemical properties. The reactivity of this compound is governed by the interplay of its functional groups, each imparting distinct electronic and steric characteristics to the molecule.

  • Methyl Ester (-COOCH₃) : This group is a moderate electron-withdrawing group (EWG) and a meta-director for electrophilic aromatic substitution (EAS).[1][2] Its primary reactivity involves susceptibility to nucleophilic attack at the carbonyl carbon. It is readily hydrolyzed under basic conditions (saponification) to the corresponding carboxylate.[3][4][5] It can also be reduced to a primary alcohol by powerful reducing agents like lithium aluminum hydride (LiAlH₄), a reaction that would also reduce the nitro group.

  • Nitro Group (-NO₂) : As a powerful EWG, the nitro group strongly deactivates the aromatic ring towards EAS and is also a meta-director.[1][2] Its most significant reactivity is its propensity for reduction to an aniline under various conditions, including catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl, SnCl₂).[6][7] The presence of multiple EWGs makes the aromatic ring electron-poor, potentially susceptible to nucleophilic aromatic substitution (NAS) if a suitable leaving group were present in an ortho or para position.[8][9]

  • Methoxy Group (-OCH₃) : An ether functional group, the methoxy substituent is generally stable. Through resonance, it acts as an electron-donating group (EDG), activating the ring and serving as an ortho-, para-director for EAS.[10][11] However, its influence is overridden by the two powerful EWGs. The methoxy group can be cleaved to a phenol using strong Lewis acids (e.g., BBr₃) or vigorous protic acids (e.g., HBr).

Caption: Reactivity profile of this compound.

Strategic Scenarios and Method Selection

The requirement for a protecting group is dictated entirely by the planned downstream reaction's incompatibility with one or more of the existing functional groups. Here, we analyze common synthetic goals and propose robust strategies.

Scenario A: Reactions Requiring Modification of the Ester

Many essential C-C bond-forming reactions, such as those involving Grignard reagents or organolithiums, are fundamentally incompatible with the ester moiety. Direct protection of the methyl ester is possible but often inefficient. A superior and more versatile strategy involves the initial saponification of the ester to the more robust carboxylic acid.

Strategic Workflow: Saponification → Orthogonal Protection → Target Reaction → Deprotection

The carboxylic acid itself is incompatible with organometallics. Therefore, it must be protected. The choice of protecting group is critical and must be orthogonal—that is, its removal conditions must not affect other functional groups in the molecule.[12][13]

  • tert-Butyl (tBu) Ester : Installed under acidic conditions (e.g., tBuOH, H₂SO₄). It is stable to basic and hydrogenolysis conditions but is readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).

  • Benzyl (Bn) Ester : Installed using benzyl bromide or benzyl alcohol. It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (H₂, Pd-C). Crucial consideration : These conditions will simultaneously reduce the nitro group to an amine. This can be a strategic advantage for a two-in-one transformation or an undesired side reaction, depending on the synthetic goal.

Ester_Strategy Start Methyl 3-methoxy- 5-nitrobenzoate Sapon Saponification (e.g., LiOH, H₂O/THF) Start->Sapon Acid Carboxylic Acid Intermediate Sapon->Acid Protect Orthogonal Protection Acid->Protect Protected Protected Acid (e.g., tBu or Bn Ester) Protect->Protected Reaction Target Reaction (e.g., Grignard, etc.) Protected->Reaction Product Modified Product Reaction->Product Deprotect Selective Deprotection Product->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for reactions incompatible with the ester group.

Scenario B: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most valuable reactions for this substrate, opening pathways to amides, sulfonamides, and diazonium salts. While classic reduction methods like catalytic hydrogenation would also cleave a benzyl ester protecting group, numerous modern methods exhibit remarkable chemoselectivity, allowing the nitro group to be reduced in the presence of the methyl ester.[14]

This represents a "protecting group-free" strategy, which is highly desirable in process chemistry as it reduces step count and material costs.[13]

Comparative Analysis of Selective Reduction Methods

Reagent SystemSolvent(s)Key AdvantagesConsiderations & References
Fe / NH₄Cl EtOH / H₂OInexpensive, environmentally benign, high functional group tolerance (esters, nitriles, ketones).[14][15]Heterogeneous reaction, requires filtration. Stoichiometric iron waste.
SnCl₂·2H₂O EtOH or EtOAcHomogeneous, mild conditions, effective for a wide range of substrates.Tin waste is toxic and requires careful disposal.[7]
NaBH₄ / FeCl₂ THF / H₂OHigh chemoselectivity for reducing nitro groups over esters, which NaBH₄ alone would reduce.[16]Requires careful control of stoichiometry and temperature.
H₂ (balloon), Pd/C EtOH / MeOHClean, high-yielding.Will also reduce alkenes/alkynes and cleave benzyl protecting groups.

The choice of method depends on lab-specific constraints, including scale, cost, and waste disposal capabilities. For general laboratory use, the Fe/NH₄Cl system is often an excellent starting point due to its robustness and low cost.

Scenario C: Re-engineering Ring Reactivity for Electrophilic Aromatic Substitution (EAS)

The starting material is highly deactivated towards EAS. To perform substitutions on the ring, such as halogenation or acylation, the electronic character must be fundamentally altered. This is achieved by reducing the nitro group to an amine, which is a powerful activating, ortho-, para-directing group.[7]

However, the resulting aniline is often too reactive, leading to multiple substitutions and side reactions. Furthermore, the basic amine is incompatible with the Lewis acids required for many EAS reactions (e.g., AlCl₃ for Friedel-Crafts). The solution is to "tame" the amine by protecting it as an amide (e.g., an acetamide).

Strategic Workflow: Reduction → Amine Protection → EAS → Deprotection

  • Reduction : A chemoselective method from Scenario B is used to produce Methyl 3-amino-5-methoxybenzoate.

  • Amine Protection : The amine is converted to an acetamide using acetic anhydride or acetyl chloride. The acetamido group is less activating than a free amine but remains a potent ortho-, para-director.[7]

  • Electrophilic Aromatic Substitution : The desired reaction (e.g., bromination) is performed. Substitution will occur at the positions ortho and para to the activating groups (acetamido and methoxy).

  • Deprotection : The amide is hydrolyzed back to the amine under acidic or basic conditions.

EAS_Strategy Start Methyl 3-methoxy- 5-nitrobenzoate Reduce Chemoselective Reduction (Fe/NH₄Cl) Start->Reduce Amine Aniline Intermediate Reduce->Amine Protect Amine Protection (Ac₂O, Pyridine) Amine->Protect Amide Protected Amide Protect->Amide EAS EAS Reaction (e.g., Br₂, AcOH) Amide->EAS Substituted Substituted Product EAS->Substituted Deprotect Amide Hydrolysis (HCl, H₂O, Heat) Substituted->Deprotect Final Final Product Deprotect->Final

Caption: Multi-step strategy for Electrophilic Aromatic Substitution.

Detailed Experimental Protocols

The following protocols are presented as trusted, reproducible methods for key transformations.

Protocol 1: Saponification of this compound

Objective : To hydrolyze the methyl ester to a carboxylic acid.

Materials :

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure :

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxy-5-nitrobenzoic acid as a solid.

Protocol 2: Chemoselective Reduction of Nitro Group (Fe/NH₄Cl Method)

Objective : To selectively reduce the nitro group to an amine while preserving the methyl ester.

Materials :

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Celite®

  • Ethyl acetate

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Procedure :

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 ratio of EtOH:H₂O).

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Allow the reaction to cool slightly and filter the hot mixture through a pad of Celite® to remove the iron salts.

  • Rinse the flask and the Celite® pad thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between ethyl acetate and a saturated solution of sodium bicarbonate to remove any acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Methyl 3-amino-5-methoxybenzoate.

References

  • Zhang, Y., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Green Chemistry, 24(11), 4449-4455. [Link]

  • Pawar, S. S., et al. (2017). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical and Process Engineering, 4(1). [Link]

  • Li, H., et al. (2021). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry, 19(20), 4495-4499. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Bollu, V. R., & Basavoju, S. (2021). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Al-Qawasmeh, R. A., et al. (2010). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Carbohydrate Research, 345(13), 1847-1852. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. [Link]

  • J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. [Link]

  • Nica, S. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • Benaglia, M., et al. (2015). Process for the reduction of nitro derivatives to amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chegg.com. (2020). Solved 43 EXPERIMENT 43 Nitration of Methyl Benzoate. [Link]

  • Reddit. (2021). Protecting a nitro group. r/Chempros. [Link]

  • Rankin, G. M., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. Carbohydrate Research, 375, 50-57. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Organic Chemistry II. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

  • Grokipedia. (n.d.). Methoxy group. [Link]

  • Autechaux, S. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. LinkedIn. [Link]

  • Scribd. (n.d.). Electrophilic Aromatic Substitution, Synthesis of M-Nitrobenzoate of Methyl. [Link]

  • Pearson+. (2024). Methyl p-nitrobenzoate has been found to undergo saponification... [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Google Patents. (n.d.).
  • RSC Education. (n.d.). Nitration of methyl benzoate. [Link]

  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-methoxy-5-nitrobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the nitrobenzoate core represents a privileged scaffold, known to impart a range of biological activities, from antimicrobial to anticancer effects.[1] The nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in many established therapeutic agents and is known to contribute to mechanisms of action through bioreduction to reactive nitrogen species within target cells. Methyl 3-methoxy-5-nitrobenzoate is a particularly interesting starting material for the generation of a chemical library for biological screening. Its structure presents three distinct functional groups—a nitro group, a methyl ester, and a methoxy group—each offering a handle for chemical modification. This strategic derivatization allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can fine-tune its biological activity, target specificity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further exploration.

Strategic Derivatization of this compound

The derivatization strategy for this compound is centered around the selective modification of its two most reactive functional groups: the nitro group and the methyl ester. This dual-pronged approach allows for the generation of a diverse library of analogues from a single, readily accessible starting material.

The primary derivatization pathways are:

  • Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a pivotal transformation. This introduces a basic and nucleophilic amine functionality, which can be further derivatized, for example, through acylation, sulfonylation, or alkylation. The presence of an amino group in place of the nitro group dramatically alters the electronic properties and potential biological targets of the molecule.

  • Modification of the Methyl Ester: The ester group can be readily converted into a variety of other functionalities. Saponification to the corresponding carboxylic acid provides a key intermediate that can be coupled with a wide array of amines to generate a library of amides. Alternatively, direct amidation of the ester offers a more atom-economical route to these valuable derivatives.

The following diagram illustrates the overall derivatization workflow:

Derivatization_Workflow Start This compound Amine Methyl 3-amino-5-methoxybenzoate Start->Amine Nitro Reduction Acid 3-Methoxy-5-nitrobenzoic Acid Start->Acid Ester Hydrolysis Amide_from_Ester Amide Derivatives (from Ester) Start->Amide_from_Ester Direct Amidation Amide_from_Acid Amide Derivatives (from Acid) Acid->Amide_from_Acid Amide Coupling Amide_Coupling Acid R-COOH (3-Methoxy-5-nitrobenzoic acid) Amide R-CO-NHR' (Amide Derivative) Acid->Amide Amine R'-NH₂ Amine->Amide EDC EDC/HOBt EDC->Amide Screening_Workflow Library Derivative Library Antimicrobial Antimicrobial Screening (MIC Determination) Library->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay, IC₅₀) Library->Cytotoxicity Hit_ID Hit Identification Antimicrobial->Hit_ID Cytotoxicity->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the nitration of methyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of methyl 3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and troubleshoot common issues leading to low yield. Here, we dissect the reaction's nuances, providing not just protocols but the chemical reasoning behind them to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low product yield is the most common challenge in this synthesis. The following section addresses specific problems you may encounter, their underlying causes, and actionable solutions.

Problem 1: Very low yield with significant recovery of starting material.

This outcome strongly suggests that the reaction did not proceed to completion. The root cause is almost always an insufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Possible Cause A: Inadequate Generation of the Nitronium Ion.

    • Explanation: The nitronium ion is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form NO₂⁺[1][2][3]. If the acids are not sufficiently concentrated or the ratio is incorrect, the equilibrium will not favor nitronium ion formation.

    • Solution:

      • Verify Acid Concentration: Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Acids can absorb atmospheric moisture over time, reducing their effective concentration.

      • Optimize Acid Ratio: A common and effective approach is to prepare a "mixed acid" solution. A pre-chilled mixture of 1:1 or 2:1 v/v H₂SO₄ to HNO₃ ensures a high concentration of the nitronium ion is available when the substrate is introduced[4][5].

  • Possible Cause B: Reaction Temperature is Too Low.

    • Explanation: While nitration is exothermic and requires cooling, an excessively low temperature (< 0 °C) can significantly slow the reaction rate, preventing it from reaching completion within a practical timeframe.

    • Solution: Maintain the reaction temperature strictly between 0-15 °C[6]. An ice bath is essential for the initial mixing of reagents, but allowing the reaction to stir at the higher end of this range (or even at room temperature for a short period after the initial exothermic phase) can ensure the reaction goes to completion[4].

Problem 2: The final product is a dark, oily, or tarry substance instead of a crystalline solid.

This indicates the formation of significant side products, often from oxidation or polysubstitution.

  • Possible Cause A: Reaction Temperature Was Too High.

    • Explanation: Nitration is a highly exothermic process. Uncontrolled temperature spikes can lead to two major issues: oxidation of the aromatic ring by hot, concentrated nitric acid, and di- or poly-nitration. The methoxy group (-OCH₃) is activating, and while the ester group (-COOCH₃) is deactivating, runaway temperatures can overcome this selectivity, leading to multiple nitro groups being added and subsequent degradation[7].

    • Solution:

      • Strict Temperature Control: Add the nitrating agent (or the substrate to the mixed acid) slowly and dropwise, ensuring the internal temperature never exceeds 15 °C[6][8].

      • Efficient Cooling: Use an ice-water bath and ensure vigorous stirring to dissipate heat effectively throughout the reaction mixture. For larger-scale reactions, an ice-salt bath may be necessary to maintain lower temperatures.

  • Possible Cause B: Incorrect Order of Reagent Addition.

    • Explanation: Adding the mixed acid too quickly to the methyl 3-methoxybenzoate can create localized "hot spots" and high concentrations of the nitrating agent, promoting side reactions[4].

    • Solution: The preferred method is often to add the substrate (methyl 3-methoxybenzoate) slowly to the pre-chilled mixed acid solution. This ensures that the nitronium ion is always in excess, but the substrate concentration is low, minimizing the chance of polysubstitution on a single molecule.

Problem 3: The yield is reasonable, but analytical data (e.g., melting point, NMR) shows a mixture of isomers.

This is a regioselectivity issue. While the desired product is typically methyl 3-methoxy-4-nitrobenzoate or methyl 3-methoxy-2-nitrobenzoate, other isomers can form.

  • Explanation of Directing Effects:

    • The methoxy group (-OCH₃) at position 3 is a strong activating group and an ortho, para-director. It strongly directs the incoming electrophile (NO₂⁺) to positions 2, 4, and 6.

    • The methyl ester group (-COOCH₃) at position 1 is a deactivating group and a meta-director. It weakly directs the incoming electrophile to positions 3 and 5.

    • The powerful activating effect of the -OCH₃ group dominates. Therefore, substitution will occur primarily at the positions ortho and para to it: C2, C4, and C6. Steric hindrance from the adjacent ester group at C1 may disfavor substitution at the C2 position to some extent, but a mixture is still possible.

  • Solution: Purification is Key.

    • Recrystallization: The most effective method for separating these isomers is fractional recrystallization. The different isomers will have slightly different solubilities in a given solvent. Methanol or an ethanol/water mixture is commonly used[9][10]. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly. The least soluble, often the major, isomer will crystallize first, leaving the others in the mother liquor[10][11].

    • Column Chromatography: For a more complete separation, especially for small-scale reactions or high-purity requirements, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Isomer Property Summary
CompoundPredicted Major/MinorMelting Point (°C)Rationale for Formation
Methyl 3-methoxy-4-nitrobenzoate Major98-100Para to the strongly activating -OCH₃ group. Electronically favored.
Methyl 3-methoxy-2-nitrobenzoate Major/Minor74-76Ortho to the strongly activating -OCH₃ group. Electronically favored but may have some steric hindrance.
Methyl 3-methoxy-6-nitrobenzoate Minor138-140Ortho to the strongly activating -OCH₃ group. Sterically hindered by the adjacent methoxy group.
Methyl 3-methoxy-5-nitrobenzoate Very Minor81-83Meta to the -OCH₃ group. Electronically disfavored.

Note: The exact ratio of isomers can be influenced by reaction conditions such as temperature and acid composition.

Visualizing the Troubleshooting Process

The following workflow provides a logical path to diagnose and resolve issues with your nitration reaction.

TroubleshootingWorkflow start Low Yield Observed cause1 Recovered Starting Material? start->cause1  Check Reaction  Completion cause2 Dark/Tarry Product? start->cause2  Check for  Side Reactions cause3 Product is Isomer Mixture? start->cause3  Check Product  Purity sol1a Insufficient NO₂⁺ Generation Verify acid concentration. Use fresh, concentrated acids. Optimize H₂SO₄:HNO₃ ratio. cause1->sol1a  Yes sol1b Reaction Temp Too Low Maintain temp at 0-15 °C. Allow reaction to warm slightly after initial addition. cause1->sol1b  Yes sol2a sol2a cause2->sol2a  Yes sol2b Incorrect Reagent Addition Add substrate slowly to pre-chilled mixed acid. cause2->sol2b  Yes sol3 Regioselectivity Issue Perform fractional recrystallization (e.g., from Methanol/Ethanol). Use column chromatography for high purity. cause3->sol3  Yes

Caption: A flowchart for troubleshooting low yield in the nitration of methyl 3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid essential in this reaction? Can I just use nitric acid?

A: Concentrated sulfuric acid serves two critical functions. First, it acts as a strong acid to protonate nitric acid, which allows for the loss of a water molecule to form the highly reactive nitronium ion (NO₂⁺), the true electrophile in the reaction[2][3][12]. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is crucial because water can act as a nucleophile and quench the nitronium ion, stopping the nitration[13]. Using nitric acid alone is generally insufficient for deactivating rings like methyl benzoate[2].

Q2: What is the purpose of pouring the reaction mixture onto ice at the end?

A: This step, known as "quenching," serves three purposes. First, it rapidly cools and dilutes the strong acid mixture, effectively stopping the reaction and preventing further side reactions. Second, the desired nitrated product is typically a solid that is insoluble in water[9]. Pouring the mixture into a large volume of ice-water causes the organic product to precipitate out of the aqueous acid solution, allowing for its easy collection by filtration. Third, it makes the overall mixture safer to handle.

Q3: How do the substituents on methyl 3-methoxybenzoate direct the nitration?

A: The outcome of the reaction is a competition between the two substituents on the ring. The methoxy group (-OCH₃) is a powerful electron-donating group, which activates the ring towards electrophilic attack and directs incoming groups to the ortho and para positions (C2, C4, C6). The methyl ester (-COOCH₃) is an electron-withdrawing group, which deactivates the ring and directs to the meta position (C5). The activating effect of the methoxy group is dominant, so substitution occurs primarily at the positions it directs to.

Caption: Directing effects of substituents on methyl 3-methoxybenzoate.

Standardized Experimental Protocol

This protocol is a reliable starting point for the nitration of methyl 3-methoxybenzoate.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.

Reagents & Equipment:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol or Ethanol (for recrystallization)

  • Deionized Water & Ice

  • Round-bottom flask or conical vial

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry conical vial, carefully add 2.0 mL of concentrated sulfuric acid. Cool this vial in an ice-water bath for at least 10 minutes. To this, slowly add 1.0 mL of concentrated nitric acid dropwise with gentle swirling. Keep the mixture in the ice bath.

  • Prepare the Substrate Solution: In a separate flask, dissolve 1.0 g of methyl 3-methoxybenzoate in 2.0 mL of concentrated sulfuric acid. Cool this solution thoroughly in the ice-water bath.

  • Reaction: While stirring the substrate solution vigorously in the ice bath, add the cold nitrating mixture drop by drop using a Pasteur pipette. The addition should be slow, taking approximately 15-20 minutes. Monitor the temperature to ensure it remains below 15 °C[4][8].

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for another 15 minutes to ensure the reaction is complete[4].

  • Product Isolation (Quenching): Carefully pour the reaction mixture over a beaker containing ~25 g of crushed ice with constant stirring. A solid precipitate should form[14][9].

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water, followed by a small portion of ice-cold methanol to remove residual acids and some impurities[4][15].

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol or an ethanol/water mixture[9][10]. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying and Analysis: Collect the purified crystals by vacuum filtration, allowing them to dry completely. Determine the final yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Resource | RSC Education. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Department of Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • OChemOnline. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry. Retrieved from [Link]

  • Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri – Kansas City, Department of Chemistry. Retrieved from [Link]

  • Shriner, R. L., & Kleiderer, E. C. (1930). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 10, 74. Retrieved from [Link]

  • Rusch, A. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. St. Norbert College. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Kadam, V. S., et al. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 953–957. Retrieved from [Link]

  • Let's talk chemistry. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video]. YouTube. Retrieved from [Link]

  • Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic nitration. Department of Chemistry. Retrieved from [Link]

  • Allery, T. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Nitration of Substituted Methoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective nitration of substituted methoxybenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these nuanced substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your synthetic outcomes.

Introduction: The Challenge of Regioselectivity

The nitration of substituted methoxybenzoates presents a classic challenge in synthetic chemistry: the competition between directing groups. The methoxy group (-OCH₃) is a powerful ortho-, para- director due to its electron-donating resonance effect, activating the ring towards electrophilic attack. Conversely, the methyl ester group (-COOCH₃) is an electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position.[1] The final regiochemical outcome of the nitration is a delicate interplay of these electronic effects, further modulated by steric hindrance and reaction conditions.[2][3] This guide will dissect these factors for the three positional isomers of methyl methoxybenzoate, providing you with the tools to steer the reaction towards your desired product.

Section 1: Nitration of Methyl 2-Methoxybenzoate (Methyl o-anisate)

The ortho-disubstituted nature of methyl 2-methoxybenzoate introduces significant steric considerations that profoundly influence the site of nitration.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of methyl 2-methoxybenzoate?

A1: The primary products are typically methyl 2-methoxy-5-nitrobenzoate and methyl 2-methoxy-3-nitrobenzoate. The methoxy group strongly directs ortho and para. The para position (C5) is electronically favored and less sterically hindered than the ortho position (C3). The ester group directs meta to itself, which would be positions C3 and C5. Therefore, both major products are electronically activated by the methoxy group and directed by the ester group.

Q2: How does steric hindrance from the ortho substituents affect the product distribution?

A2: The proximity of the methoxy and methyl ester groups creates significant steric congestion around the C3 position.[3] This often leads to a preference for nitration at the less hindered C5 position. The choice of nitrating agent can also influence this; bulkier nitrating species will further disfavor attack at the C3 position.

Troubleshooting Guide: Methyl 2-Methoxybenzoate Nitration
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of desired isomer (e.g., high 3-nitro to 5-nitro ratio when 5-nitro is desired) - Reaction temperature is too high: Higher temperatures can sometimes overcome the steric barrier for the 3-position. - Nitrating agent is not optimal: A less bulky nitrating agent might favor the more hindered position.- Maintain low temperatures: Conduct the reaction at 0°C or below to favor the kinetically preferred, less sterically hindered product. - Select a bulkier nitrating agent: Consider using a nitrating agent like N-nitrosaccharin in the presence of a sterically demanding activating agent, which has been shown to favor para-substitution due to steric hindrance in the transition state.[4]
Formation of dinitrated products - Excessive nitrating agent: Using a large excess of the nitrating mixture. - Prolonged reaction time at elevated temperatures: Allows for a second nitration to occur.- Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. - Monitor reaction progress: Use TLC or HPLC to monitor the consumption of the starting material and quench the reaction promptly upon completion.[5]
Reaction is sluggish or incomplete - Deactivating effect of the ester group: The electron-withdrawing nature of the ester group slows the reaction. - Insufficiently potent nitrating agent: The standard nitric acid/sulfuric acid mixture may not be strong enough under very mild conditions.- Increase reaction time at low temperature: Allow the reaction to stir for a longer period at 0°C before quenching. - Use a stronger nitrating agent: A pre-formed nitronium salt (e.g., NO₂BF₄) can be more reactive at lower temperatures.

Section 2: Nitration of Methyl 3-Methoxybenzoate (Methyl m-anisate)

In this isomer, the directing effects of the methoxy and ester groups are in opposition, leading to a more complex product mixture that is highly sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the possible nitration products for methyl 3-methoxybenzoate?

A1: The methoxy group directs ortho (C2 and C4) and para (C6). The ester group directs meta (C5). Therefore, the potential major products are methyl 3-methoxy-2-nitrobenzoate, methyl 3-methoxy-4-nitrobenzoate, and methyl 3-methoxy-6-nitrobenzoate. Nitration at C5 is generally disfavored as it is meta to the activating methoxy group.

Q2: Which electronic factors are most dominant in determining the product ratio?

A2: The powerful activating and ortho, para-directing effect of the methoxy group typically dominates. Therefore, nitration is most likely to occur at the positions ortho and para to it. The position ortho to the methoxy group and also not sterically hindered by the adjacent ester group (C4 and C6) are generally favored over the C2 position, which is sterically hindered by both adjacent groups.

Troubleshooting Guide: Methyl 3-Methoxybenzoate Nitration
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Poor regioselectivity (mixture of 2-, 4-, and 6-nitro isomers) - Suboptimal temperature control: Temperature fluctuations can alter the delicate balance of activation energies for attack at the different positions. - Standard nitrating conditions: The common mixed acid system often gives isomer mixtures with this substrate.- Precise temperature control: Maintain a constant, low temperature (e.g., -10°C to 0°C) to favor the kinetically controlled product. A study on the nitration of 3-methylbenzoic acid, a similar system, showed that lower temperatures significantly favor nitration at the 2-position (ortho to the activating group).[6] - Alternative nitrating systems: The use of nitric acid in acetic anhydride can sometimes offer different selectivity compared to mixed acid.[7]
Low overall yield - Deactivation by the ester group: The ring is less reactive than anisole itself. - Side reactions: Oxidation or other side reactions can occur under harsh conditions.- Slow, controlled addition: Add the nitrating agent dropwise to a cooled solution of the substrate to maintain a low concentration of the electrophile and minimize side reactions.[1] - Optimize reaction time: Monitor the reaction by TLC or GC-MS to determine the point of maximum conversion of starting material without significant byproduct formation.[2]

Section 3: Nitration of Methyl 4-Methoxybenzoate (Methyl p-anisate)

For this isomer, the directing effects of the two substituents are reinforcing for one position, yet steric factors and the reactivity of the nitrating agent can still influence the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of methyl 4-methoxybenzoate?

A1: The methoxy group directs ortho to itself (C3 and C5). The ester group directs meta (also C3 and C5). Therefore, the directing effects of both groups reinforce each other, and the primary expected product is methyl 4-methoxy-3-nitrobenzoate.[8]

Q2: Is it possible to get nitration at the C2 position?

A2: While nitration at C3 is electronically favored by both groups, some formation of the 2-nitro isomer can occur. This is ortho to the strongly activating methoxy group. However, it is generally a minor product due to the lack of directing influence from the ester group to this position.

Troubleshooting Guide: Methyl 4-Methoxybenzoate Nitration
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Formation of the 2-nitro isomer - Highly reactive nitrating agent: Very strong nitrating agents can be less selective. - Elevated reaction temperature: Can provide enough energy to overcome the slight electronic preference for the 3-position.- Use milder nitrating conditions: A mixture of nitric acid in acetic anhydride might offer higher selectivity for the 3-position compared to the more aggressive mixed acid system. - Strict temperature control: Maintain the reaction at a low and constant temperature (e.g., 0°C) to maximize the directing influence of the ester group.
Incomplete reaction - Deactivating nature of the ester group: Although the methoxy group is activating, the overall reactivity is still moderated by the ester. - Insufficient reaction time or temperature. - Gradual warming: After the initial low-temperature addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[9] - Extended reaction time: Monitor the reaction and allow it to proceed until the starting material is consumed.
Product is an oil and difficult to crystallize - Presence of isomeric impurities: Even small amounts of the 2-nitro isomer can inhibit crystallization. - Residual starting material. - Purification by column chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the isomers.[5] - Optimize recrystallization solvent: A mixed solvent system (e.g., ethanol/water) may be necessary to achieve good crystallization.[1]

Data Presentation

The following table summarizes the expected major and minor nitration products for the different isomers of methyl methoxybenzoate based on the directing effects of the substituents.

Substrate Expected Major Product(s) Expected Minor Product(s) Key Influencing Factors
Methyl 2-MethoxybenzoateMethyl 2-methoxy-5-nitrobenzoateMethyl 2-methoxy-3-nitrobenzoateSteric hindrance at C3
Methyl 3-MethoxybenzoateMethyl 3-methoxy-4-nitrobenzoate, Methyl 3-methoxy-6-nitrobenzoateMethyl 3-methoxy-2-nitrobenzoateCompeting directing effects, temperature
Methyl 4-MethoxybenzoateMethyl 4-methoxy-3-nitrobenzoateMethyl 4-methoxy-2-nitrobenzoateReinforcing directing effects

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Methyl Methoxybenzoates

This protocol is a general starting point and should be optimized based on the specific substrate and desired regioselectivity, as detailed in the troubleshooting guides.

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (1.5 mL) in an ice bath. Slowly and carefully add concentrated nitric acid (1.5 mL) dropwise with constant swirling. Keep the nitrating mixture in the ice bath until use.[1]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl methoxybenzoate (2.0 g) in concentrated sulfuric acid (4 mL). Cool the flask in an ice-salt bath to between 0°C and -10°C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the methyl methoxybenzoate over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Use a magnetic stirrer for efficient mixing.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes. Monitor the progress of the reaction by TLC (a 3:1 mixture of hexanes and ethyl acetate is a good starting point for the mobile phase).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker with vigorous stirring.[1]

  • Isolation: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[1] If a mixture of isomers is obtained, purification by column chromatography may be necessary.

Visualizations

Logical Workflow for Optimizing Regioselectivity

G cluster_start Initial Experiment cluster_protocol Standard Protocol cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies start Select Methyl Methoxybenzoate Isomer protocol Perform Nitration at 0°C (Mixed Acid) start->protocol analysis Analyze Product Mixture (GC-MS, HPLC, NMR) protocol->analysis low_selectivity Poor Regioselectivity? analysis->low_selectivity Evaluate Isomer Ratio low_yield Low Yield? analysis->low_yield Evaluate Conversion temp Adjust Temperature (e.g., -10°C to -20°C) low_selectivity->temp Yes reagent Change Nitrating Agent (e.g., HNO₃/Ac₂O, NO₂BF₄) low_selectivity->reagent Yes time Optimize Reaction Time low_yield->time Yes temp->protocol Iterate reagent->protocol Iterate time->protocol Iterate

Caption: A decision-making workflow for optimizing the regioselective nitration of substituted methoxybenzoates.

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

G cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Aromatic Substituted Methoxybenzoate Sigma Sigma Complex (Carbocation Intermediate) Aromatic->Sigma + NO₂⁺ Product Nitro-substituted Methoxybenzoate Sigma->Product - H⁺ (regenerates H₂SO₄)

Caption: The three key steps in the electrophilic aromatic nitration mechanism.

References

  • Wang, K., Zhang, X. Q., Zhu, J., Chen, Q., Zhang, Z. Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3321-3324. [Link]

  • Jasperse, C. P. (n.d.). Nitration of Methyl Benzoate. Minnesota State University Moorhead. [Link]

  • Various authors. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. [Link]

  • Arts, M., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3343. [Link]

  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. [Link]

  • Williamson, K. L. (n.d.). Nitration of Methyl Benzoate. [Link]

  • PubChem. (n.d.). 3-Nitro-4-methoxy-methylbenzoate. [Link]

  • Creative Chemistry. (n.d.). The nitration of methyl benzoate. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-(acetylamino)-5-nitro-o-anisate on Newcrom R1 HPLC column. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Organic Chemistry Explained. (2024). Nitration of Methyl Benzoate. [Link]

  • ResearchGate. (2009). (PDF) Methyl 4-nitrobenzoate. [Link]

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. [Link]

  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. [Link]

  • Baas, J. M. A., & Wepster, B. M. (1972). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Recueil des Travaux Chimiques des Pays-Bas, 91(7), 831-841. [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). Methyl 2-[(4-nitrophenyl)methoxy]benzoate. [Link]

  • Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri - Kansas City. [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. [Link]

  • LIPID MAPS. (n.d.). Oxidized and nitrated oleic acid in biological systems. [Link]

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Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Methyl 3-methoxy-5-nitrobenzoate, a key intermediate in pharmaceutical and materials science research. The nitration of substituted benzoates is a foundational reaction, yet it presents significant challenges in controlling regioselectivity and minimizing byproduct formation. This document is structured to address specific problems in a practical, question-and-answer format, grounded in the principles of electrophilic aromatic substitution.

Section 1: Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) of Methyl 3-methoxybenzoate. The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2]

The Role of Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid. This protonated intermediate readily loses a water molecule to form the highly electrophilic nitronium ion, which is the active agent in the nitration of the aromatic ring.[2]

Regioselectivity Challenge: The starting material, Methyl 3-methoxybenzoate, possesses two directing groups with conflicting influences:

  • Methoxy group (-OCH₃) at C3: An activating, ortho, para-director. It directs incoming electrophiles to positions C2, C4, and C6.

  • Methyl Ester group (-COOCH₃) at C1: A deactivating, meta-director. It directs incoming electrophiles to positions C3 and C5.

The interplay between the activating -OCH₃ group and the deactivating -COOCH₃ group makes the formation of a single, pure product challenging. The desired 5-nitro isomer is formed, but competing isomers (2-nitro, 4-nitro, 6-nitro) are common byproducts. Precise control over reaction conditions is therefore paramount.

Reaction_Mechanism cluster_reagents Nitronium Ion Generation cluster_synthesis Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ SM Methyl 3-methoxybenzoate NO2+->SM Electrophilic Attack Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ (Major Pathway) Byproduct Isomeric Byproducts (e.g., 4-nitro) Intermediate->Byproduct - H⁺ (Minor Pathway)

Caption: Reaction mechanism for the nitration of Methyl 3-methoxybenzoate.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures and impurities encountered during the synthesis.

Question 1: My final product is an impure mixture of isomers, confirmed by a broad melting point range. How can I improve regioselectivity for the 5-nitro isomer?

Answer: This is the most frequent challenge, stemming from the competing directing effects of the methoxy and ester groups.

  • Primary Cause: Lack of precise temperature control. The activation energies for the formation of different isomers are distinct. Higher temperatures provide sufficient energy to overcome the barrier for less-favored isomers, leading to a mixed product. Nitration is a highly exothermic reaction.[3]

  • Troubleshooting & Optimization:

    • Strict Temperature Management: The reaction must be maintained between 0-5°C . Use an ice-salt bath for more consistent cooling. Add the pre-cooled nitrating mixture dropwise to the substrate solution over a period of 15-20 minutes to prevent localized temperature spikes.[4][5]

    • Order of Addition: Always add the nitrating mixture (HNO₃/H₂SO₄) to the substrate solution (methyl 3-methoxybenzoate in H₂SO₄), never the reverse. This ensures the electrophile is never in large excess, which could promote side reactions.

    • Vigorous Stirring: Ensure the reaction medium is homogeneous. Poor mixing can create "hot spots" where byproduct formation is accelerated.[3]

Question 2: My analysis (TLC, NMR) shows the presence of dinitrated compounds. What causes this and how can I prevent it?

Answer: Dinitration occurs when the initial product undergoes a second nitration. While the first nitro group is deactivating, harsh conditions can force a second substitution.

  • Primary Cause: Reaction conditions are too aggressive. This includes temperatures exceeding 10-15°C, extended reaction times, or using an excessive amount of the nitrating agent.[6][7]

  • Troubleshooting & Optimization:

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. The reaction is typically complete within 15-30 minutes after the addition of the nitrating mixture. Quench the reaction by pouring it onto ice as soon as the starting material spot disappears from the TLC plate.[8]

    • Stoichiometric Control: Use a carefully measured molar equivalent of nitric acid. A slight excess is common, but a large excess dramatically increases the risk of dinitration.

    • Maintain Low Temperature: As with isomer control, keeping the temperature below 5°C is critical to reduce the reactivity of the system and prevent the second nitration.[5]

Question 3: The crude product oiled out when poured onto ice and refuses to solidify. What is happening?

Answer: This frustrating issue typically points to a high concentration of impurities that depress the freezing point of the desired solid product.

  • Primary Causes:

    • Incomplete Reaction: A significant amount of the oily starting material, Methyl 3-methoxybenzoate, remains.[8]

    • High Concentration of Isomers: Certain isomers, particularly the ortho-nitro byproduct, tend to be oils or low-melting solids. Their presence can prevent the crystallization of the main product.[4]

    • Formation of Nitrophenols: At elevated temperatures, hydrolysis of the ester followed by oxidation can lead to colored, oily nitrophenolic impurities.[4]

  • Troubleshooting & Optimization:

    • Verify Reaction Completion: Before quenching, run a TLC to ensure no starting material is left. If the reaction is stalled, allow it to stir for an additional 15 minutes at 5°C.

    • Purification Strategy: If an oil forms, attempt to extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and saturated sodium bicarbonate solution to remove acidic impurities, then dry and evaporate the solvent. The resulting crude oil can then be subjected to purification.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product to induce crystallization from the oil.

    • Recrystallization: The most reliable method to purify the product and obtain a solid is recrystallization from a mixed solvent, typically ethanol and water.[9][10]

Troubleshooting_Flowchart StartNode Problem Observed CheckNode1 Run TLC on Crude StartNode->CheckNode1 Low Yield / Oily Product CheckNode2 Identify Impurity Type StartNode->CheckNode2 Product Contaminated (Low/Broad M.P.) CheckNode Analysis Step CauseNode Probable Cause SolutionNode Corrective Action CauseNode1 Incomplete Reaction CheckNode1->CauseNode1 SM Spot Present CauseNode2 Isomer / Byproduct Formation CheckNode1->CauseNode2 Multiple Product Spots SolutionNode1 Increase reaction time slightly. Ensure proper mixing. CauseNode1->SolutionNode1 SolutionNode2 Improve Temp. Control (0-5°C). Purify via Recrystallization. CauseNode2->SolutionNode2 CauseNode3 Excessive Temp / Time CheckNode2->CauseNode3 Dinitration Suspected SolutionNode3 Reduce reaction time (TLC monitoring). Use stoichiometric HNO₃. CauseNode3->SolutionNode3

Caption: A logical troubleshooting flowchart for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the purpose of pouring the reaction mixture onto ice?

    • A: This step serves two critical functions. First, it quenches the reaction immediately by diluting the acid catalyst and lowering the temperature. Second, the desired product, this compound, is insoluble in water, causing it to precipitate out of the aqueous solution as a solid, which facilitates its isolation by filtration.[9]

  • Q: Can I use a different nitrating agent?

    • A: While the HNO₃/H₂SO₄ system is standard, other reagents can be used and may offer different regioselectivity. For example, using acetic anhydride and nitric acid can sometimes provide milder conditions.[11][12] However, any deviation from the standard protocol requires thorough optimization.

  • Q: My purified product is slightly yellow. Is this acceptable?

    • A: Pure this compound should be a white or off-white crystalline solid. A yellow tint often indicates the presence of trace nitrophenolic impurities or residual ortho-nitro isomers. While a faint color may be acceptable for some applications, for high-purity requirements, a second recrystallization is recommended.

  • Q: How do I safely prepare and handle the nitrating mixture?

    • A: Always work in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat). The mixture should be prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.[7] This order is crucial to manage the heat generated. The mixture is extremely corrosive and a strong oxidant.[5]

Section 4: Key Protocols and Data

Protocol 1: Synthesis of this compound
  • In a 100 mL flask, dissolve Methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (4.0 eq) and cool the mixture to 0°C in an ice-salt bath with magnetic stirring.

  • In a separate, dry test tube, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.5 eq) to concentrated nitric acid (1.1 eq), keeping the test tube in the ice bath.

  • Using a dropping pipette, add the chilled nitrating mixture to the substrate solution dropwise over 15-20 minutes. Crucially, ensure the internal temperature does not rise above 5°C. [5]

  • After the addition is complete, let the mixture stir in the ice bath for an additional 30 minutes. Monitor the reaction via TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a beaker filled with crushed ice (approx. 10g of ice per 1 mL of acid).

  • Stir the ice-slurry until all the ice has melted. The crude product should precipitate as a solid.

  • Isolate the solid by vacuum filtration using a Büchner funnel and wash the filter cake with several portions of ice-cold water until the washings are neutral (pH ~7).[9]

Protocol 2: Purification by Recrystallization
  • Transfer the crude, air-dried solid to a conical flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point. Work on an electric hot plate to avoid naked flames.[10][13]

  • If the solid does not fully dissolve, it may indicate insoluble impurities; filter the hot solution.

  • Slowly add hot water dropwise to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals of the pure product should form.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolate the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry in a vacuum oven at a low temperature (~50°C).[10]

Table 1: Physical Properties of Relevant Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 3-methoxybenzoate (Starting Material)166.17-Colorless liquid
This compound (Product)211.1778 - 80 °CWhite/off-white solid
Methyl 3-methoxy-2-nitrobenzoate (Byproduct)211.17~63-65 °CSolid
Methyl 3-methoxy-4-nitrobenzoate (Byproduct)211.17~95-97 °CSolid
3-Methoxy-5-nitrobenzoic acid (Hydrolysis Byproduct)197.14~170-172 °CSolid

Note: Melting points are approximate and can vary. They are provided for comparative purposes.

References

  • Nazaroff, L. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2016). What is the synthesis of methyl 3-nitrobenzoate? Quora. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Nitration of Benzene. Chemistry Steps. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Retrieved from [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. MDPI. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Various Authors. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • MaChemGuy. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2007). Withdrawn Paper: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • MaChemGuy. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

Challenges in the selective reduction of the nitro group in nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reduction of the nitro group. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis, yet achieving high selectivity in the presence of other reducible functional groups remains a significant challenge.[1][2] This document provides a structured approach to troubleshooting common problems, offering explanations grounded in reaction mechanisms and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My nitro group reduction is incomplete or giving a low yield. What are the common causes?

A1: Incomplete reactions are often traced back to several factors:

  • Insufficient Reducing Agent or Catalyst: Ensure the stoichiometry of your reducing agent is correct. For metal/acid systems (e.g., Fe/HCl), an excess of metal is often required.[1] In catalytic hydrogenations, low catalyst loading or poor catalyst activity can hinder the reaction.[3][4]

  • Poor Catalyst Activity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can deactivate over time or through improper handling. Always use a fresh, active catalyst.[3]

  • Catalyst Poisoning: Impurities in the starting material, solvents, or reagents, particularly sulfur or halide compounds, can poison the catalyst and drastically reduce its activity.[3] Purifying the starting nitroaromatic is a critical first step.

  • Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is low, consider a co-solvent system or a different solvent altogether.[4]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][6] The accumulation of these intermediates or their condensation to form azoxy and azo compounds indicates that the reduction is not proceeding to completion.[6]

  • Control Reaction Conditions: Overly aggressive conditions can sometimes favor side reactions. Conversely, conditions that are too mild may stall the reaction at the intermediate stage. Monitor the reaction closely using TLC or LC-MS and adjust temperature or reagent stoichiometry accordingly.[1]

  • Ensure Sufficient Reductant: A stoichiometric excess of the reducing agent is often necessary to push the reaction past the intermediate stages to the desired amine.[4]

Q3: How can I reduce a nitro group without affecting other sensitive functionalities like halogens, esters, or nitriles?

A3: This is the core challenge of selective nitro reduction. The key is to choose a reducing system with the appropriate chemoselectivity.

  • For Halogens: Catalytic hydrogenation with Pd/C is known to cause dehalogenation. Raney Nickel is often a better choice in this case.[7] Alternatively, methods like the Zinin reduction (using sodium sulfide) or reduction with SnCl₂ are highly effective at preserving halogens.[2][5][7]

  • For Esters/Amides: These groups are generally stable. Catalytic hydrogenation (H₂, Pd/C) or systems like NaBH₄-FeCl₂ have shown high selectivity for the nitro group over esters.[1][8][9]

  • For Nitriles: This is particularly challenging as nitriles are also readily reduced. SnCl₂·2H₂O in ethanol is an excellent choice as it generally does not affect nitriles.[2][10]

Troubleshooting Guides

This section is organized by common experimental failures. Follow the logical workflow to diagnose and solve the issue.

Problem 1: Lack of Chemoselectivity - Reduction of Other Functional Groups

You've successfully reduced the nitro group, but your halogen, alkene, or carbonyl group has also been reduced.

start Problem: Undesired reduction of other functional groups fg_id Identify the sensitive functional group (FG) start->fg_id halogen Halogen (Cl, Br, I)? fg_id->halogen Yes alkene Alkene/Alkyne? fg_id->alkene No sol_halogen Solution: - Avoid standard H₂/Pd-C. - Use SnCl₂·2H₂O. - Use Zinin Reduction (Na₂S). - Consider sulfided Pt/C catalyst. halogen->sol_halogen carbonyl Ketone/Aldehyde? alkene->carbonyl No sol_alkene Solution: - Avoid catalytic hydrogenation. - Use Fe/NH₄Cl or Zn/AcOH. - Consider Catalytic Transfer  Hydrogenation (CTH) with  careful optimization. alkene->sol_alkene Yes nitrile Nitrile? carbonyl->nitrile No sol_carbonyl Solution: - SnCl₂·2H₂O is highly selective. - Fe/HCl is also a good choice. - Avoid powerful hydrides like LiAlH₄. carbonyl->sol_carbonyl Yes sol_nitrile Solution: - SnCl₂·2H₂O is the reagent of choice. - Avoid catalytic hydrogenation and  strong hydride reagents. nitrile->sol_nitrile Yes

Caption: Troubleshooting workflow for poor chemoselectivity.
Problem 2: Incomplete Reaction or Stalled at Intermediates

Your reaction stops, leaving unreacted starting material or a mixture of intermediates (nitroso, hydroxylamine).

Causality & Explanation: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that occurs in steps.[6] A lack of reducing power or catalyst activity can cause the reaction to stall at the intermediate nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) stage.

cluster_pathway Nitro Reduction Pathway cluster_side_reactions Side Reactions ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) ArNO->Azoxy + ArNHOH, -H₂O ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺

Caption: Reaction pathway showing key intermediates.

Troubleshooting Steps:

  • Verify Reagent/Catalyst Activity:

    • Catalytic Hydrogenation: Is your catalyst fresh?[3] Try increasing the catalyst loading (e.g., from 5 wt% to 10 wt%). If using a hydrogen balloon, ensure there are no leaks and provide positive pressure. Consider switching to a higher pressure Parr shaker apparatus.

    • Metal/Acid: Is the metal surface active? For metals like zinc or iron, pre-activation by washing with dilute acid to remove the oxide layer can be beneficial. Ensure the acid is of the correct concentration.[4]

    • Transfer Hydrogenation: Reagents like ammonium formate can decompose on storage. Use a fresh bottle.[1]

  • Increase Reagent Stoichiometry: For stoichiometric reductions (e.g., SnCl₂, Na₂S), increase the molar equivalents of the reducing agent in increments (e.g., from 3 eq. to 5 eq.).[1]

  • Optimize Temperature and Time: Gently heat the reaction (e.g., to 40-60 °C).[4] Some reductions are sluggish at room temperature. Monitor by TLC every 30-60 minutes to ensure the reaction is progressing and not degrading.

  • Improve Solubility: If the starting material is not fully dissolved, the reaction is heterogeneous and will be slow. Try a more effective solvent or a co-solvent mixture (e.g., EtOH/H₂O, THF).[4]

Comparative Data: Common Selective Reduction Systems

The choice of reductant is the most critical parameter for success. This table provides a comparative overview of common systems for reducing a nitro group in the presence of other functionalities.

Reducing SystemHydrogen SourceTypical SolventGood Selectivity OverPoor Selectivity OverKey Considerations
H₂, Pd/C H₂ gasEtOH, MeOH, EtOAcEsters, Ketones, NitrilesHalogens, Alkenes, AlkynesHigh efficiency but prone to over-reduction and dehalogenation.[7]
H₂, Raney Ni H₂ gasEtOH, MeOHHalogens, EstersAlkenes, Nitriles, KetonesGood alternative to Pd/C to avoid dehalogenation.[7] Pyrophoric nature requires careful handling.
Fe / HCl or NH₄Cl Metal/Proton SourceEtOH / H₂OHalogens, Alkenes, EstersAcid-labile groupsClassic, robust, and inexpensive method.[7][11] Workup can be tedious due to iron sludge.
SnCl₂·2H₂O Metal/Proton SourceEtOH, EtOAcNitriles , Halogens, Ketones, EstersAcid-labile groupsExcellent chemoselectivity, especially for preserving nitriles.[2][7][10] Workup involves neutralizing large amounts of acid and removing tin salts.[12]
Na₂S / (NH₄)₂S (Zinin) SulfideEtOH / H₂OHalogens, Alkenes, C=C bonds---Excellent for preserving sensitive groups. Can selectively reduce one nitro group in a dinitro compound.[5]
NaBH₄ / NiCl₂·6H₂O Hydride / H₂MeOH, EtOHEstersKetones, AldehydesMilder than catalytic hydrogenation; the system generates a nickel boride catalyst in situ.[13][14][15]
HCOONH₄ / Pd/C (CTH) Ammonium FormateMeOH, EtOHEsters, Halogens (substrate dependent)Alkenes, AlkynesCatalytic Transfer Hydrogenation (CTH) avoids high-pressure H₂ gas.[1][16] Good for process safety.

Experimental Protocols

Protocol 1: Selective Reduction of a Nitro Group in the Presence of a Nitrile using SnCl₂·2H₂O

This protocol is highly effective for substrates where preserving a nitrile group is essential.[10]

  • Materials:

    • Aromatic nitro compound (containing a nitrile) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

    • Absolute Ethanol or Ethyl Acetate

    • 5% Aqueous NaHCO₃ or NaOH

    • Ethyl Acetate (for extraction)

    • Brine

  • Procedure:

    • Dissolve the aromatic nitro compound (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

    • Add SnCl₂·2H₂O (5 equivalents) to the solution.[2]

    • Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Allow the reaction to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully basify the mixture by adding 5% aqueous NaHCO₃ or NaOH solution with vigorous stirring until the pH is ~8. This will precipitate tin salts.[2][10]

    • Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

This method is a safer alternative to using high-pressure hydrogen gas and is often selective.[1]

  • Materials:

    • Aromatic nitro compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Ammonium formate (HCOONH₄) (3-5 eq)

    • Methanol or Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in methanol or ethanol.

    • Add ammonium formate (3-5 equivalents) to the solution and stir until dissolved.

    • Under a nitrogen or argon atmosphere, carefully add 10% Pd/C catalyst (5-10 wt % of the starting material). Caution: Pd/C can be pyrophoric; do not add it to a dry flask.

    • Stir the reaction mixture at room temperature or warm gently to 40-60 °C. The reaction is often exothermic.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the mixture with the reaction solvent and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with more solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by extraction and subsequent chromatography or recrystallization.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

  • Yoo, S. E., & Lee, K. Y. (1981). Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Chemical and Pharmaceutical Bulletin, 29(4), 1159–1161. [Link]

  • Zinin reaction. In Wikipedia. [Link]

  • Tajbakhsh, M., et al. (2007). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Oriental Journal of Chemistry, 23(1), 245-250. [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. [Link]

  • Calvin Digital Commons. (2016). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?[Link]

  • National Center for Biotechnology Information. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

  • National Center for Biotechnology Information. (2019). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • Organic Reactions. (2026). The Zinin Reaction of Nitroarenes. [Link]

  • ScienceDirect. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. [Link]

  • Bohrium. (2022). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Thieme Connect. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • ACS Publications. (2022). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. [Link]

  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

  • ScienceMadness.org. (n.d.). The Zinin Reduction of Nitroarenes. [Link]

  • RSC Publishing. (2016). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]

  • Scribd. (n.d.). Zinin Reduction. [Link]

  • PubMed. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. [Link]

  • Oriental Journal of Chemistry. (2013). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. [Link]

  • ACS Publications. (2021). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

  • ScholarWorks @ UTRGV. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]

  • SpringerLink. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry. [Link]

  • iMedPub. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. [Link]

Sources

Preventing dinitration in the synthesis of Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-methoxy-5-nitrobenzoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired mononitrated product, and minimize the formation of unwanted byproducts, particularly dinitrated species.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of a dinitrated byproduct in my reaction. What is its likely structure and how can I prevent its formation?

A1: The formation of a dinitrated byproduct is a common issue in the nitration of activated aromatic rings. The initial query regarding "methyl 3-methoxy-2,5-dinitrosalicylate" is likely a misnomer, as the reaction conditions for nitration do not typically introduce a hydroxyl group. Based on the directing effects of the substituents on the mononitrated product, the most probable dinitrated byproduct is Methyl 3-methoxy-2,5-dinitrobenzoate .

Mechanistic Rationale:

In the desired product, this compound, the methoxy group is a strong activating, ortho, para-director, while the nitro and methyl ester groups are deactivating, meta-directors. The positions ortho to the powerful methoxy group (C2 and C4) are the most activated for a second electrophilic attack. The C2 position is sterically less hindered than the C4 position (which is between two substituents), making it the more likely site for the second nitration.

To prevent the formation of this byproduct, several key reaction parameters must be strictly controlled:

  • Temperature: This is the most critical factor. Nitration is a highly exothermic reaction.[1] Maintaining a low temperature (typically between 0-5 °C) is essential to control the reaction rate and disfavor the second nitration, which requires more energy.

  • Stoichiometry of the Nitrating Agent: Use of a large excess of nitric acid will significantly increase the likelihood of dinitration. A stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid should be used.

  • Rate of Addition: The nitrating mixture (a combination of nitric and sulfuric acids) must be added slowly and dropwise to the solution of methyl 3-methoxybenzoate. This ensures that the concentration of the nitronium ion (NO₂⁺) remains low at any given time and allows for better temperature control.

  • Reaction Time: Over-extending the reaction time after the starting material has been consumed can lead to the formation of the dinitrated product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the cause?

A2: Incomplete conversion is often a result of reaction conditions that are too mild or issues with the reagents themselves. Consider the following:

  • Insufficient Nitrating Agent: Ensure that you are using at least one full equivalent of nitric acid.

  • Reaction Temperature is Too Low: While low temperatures are crucial to prevent dinitration, a temperature that is too low (e.g., well below 0 °C) may significantly slow down the rate of the desired mononitration. A carefully controlled temperature range of 0-5 °C is often optimal.

  • Poor Quality Reagents: The use of old or improperly stored nitric acid or sulfuric acid can lead to lower concentrations of the active nitronium ion. Concentrated sulfuric acid is hygroscopic and its effectiveness can be reduced by absorbed water. It is recommended to use fresh, high-purity acids.

  • Inadequate Mixing: Ensure that the reaction mixture is being stirred efficiently to promote contact between the reactants.

Q3: The work-up of my reaction results in an oily product that is difficult to isolate. How can I obtain a solid product?

A3: The formation of an oil during work-up is a common issue, especially if impurities are present. Here are some troubleshooting steps:

  • Effective Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This helps to dissipate the heat of quenching and often promotes precipitation of the solid product.

  • Scratching the Flask: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface. This can provide a surface for nucleation and induce crystallization.

  • Seeding: If you have a small amount of solid product from a previous successful reaction, adding a seed crystal to the oil can initiate crystallization.

  • Purification: If the product persists as an oil, it may be necessary to extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then purify the crude product by column chromatography or recrystallization from an appropriate solvent system.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
High Yield of Dinitrated Byproduct 1. Reaction temperature too high. 2. Excess of nitrating agent. 3. Rapid addition of nitrating agent. 4. Prolonged reaction time.1. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. 2. Use a molar ratio of nitric acid to substrate close to 1:1 (or a slight excess, up to 1.1 equivalents). 3. Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) with efficient stirring. 4. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Low Overall Yield 1. Incomplete reaction (see FAQ 2). 2. Loss of product during work-up and purification. 3. Oxidation/side reactions leading to tar formation.1. Address the causes of incomplete reaction as outlined in FAQ 2. 2. Ensure efficient extraction and minimize transfers. Select an appropriate recrystallization solvent to maximize recovery. 3. Maintain low temperatures to minimize oxidation. Ensure the purity of the starting material.
Formation of Colored Impurities/Tar 1. Oxidation of the aromatic ring by nitric acid. 2. Reaction temperature too high.1. Consider using a milder nitrating agent if the issue persists. 2. Strict temperature control is paramount. Ensure efficient cooling and control the rate of addition of the nitrating agent to prevent temperature spikes.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of methyl benzoate and is optimized to favor mononitration.[1][2]

Materials:

  • Methyl 3-methoxybenzoate (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Ethyl Acetate (for extraction, if necessary)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, add methyl 3-methoxybenzoate (1.0 eq). Cool the flask in an ice-salt bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while maintaining the temperature at or below 10 °C. Stir until the substrate is fully dissolved.

  • Preparation of the Nitrating Mixture: In a separate flask or test tube, carefully add concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1 volume relative to the nitric acid). Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate using a dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. This addition should take approximately 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes after the addition.

  • Quenching and Work-up: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A pale yellow solid should precipitate. Allow the ice to melt completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be purified by recrystallization from methanol to yield this compound as a crystalline solid.

Mechanistic Overview and Visualization

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The key steps are the generation of the nitronium ion electrophile, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

reaction_pathway sub Methyl 3-methoxybenzoate prod This compound (Desired Product) sub->prod Mononitration (Regioselective) reagents HNO₃ / H₂SO₄ reagents->sub Generates NO₂⁺ electrophile dipro Methyl 3-methoxy-2,5-dinitrobenzoate (Dinitrated Byproduct) prod->dipro Second Nitration (Undesired) low_temp Low Temp (0-5 °C) Controlled Addition Stoichiometric HNO₃ low_temp->prod high_temp High Temp (>10 °C) Excess HNO₃ Long Reaction Time high_temp->dipro

Caption: Reaction pathway for the synthesis of this compound and the formation of the dinitrated byproduct under different conditions.

Analytical Characterization

Distinguishing between the starting material, the desired product, and the dinitrated byproduct is crucial for reaction monitoring and final product characterization. TLC and ¹H NMR are powerful tools for this purpose.

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar/polar solvent mixture such as Hexanes:Ethyl Acetate (e.g., 4:1 v/v).

  • Expected Rf Values: The polarity of the compounds increases with the number of nitro groups. Therefore, you can expect the following trend in Rf values:

    • Methyl 3-methoxybenzoate (Starting Material): Highest Rf

    • This compound (Product): Intermediate Rf

    • Methyl 3-methoxy-2,5-dinitrobenzoate (Byproduct): Lowest Rf

¹H NMR Spectroscopy:

The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. Below are the predicted chemical shifts for the compounds of interest in CDCl₃.

Compound Aromatic Proton Signals (Predicted, ppm) Other Signals (ppm)
Methyl 3-methoxybenzoate (Starting Material) ~7.5 (m, 2H), ~7.3 (t, 1H), ~7.1 (m, 1H)~3.9 (s, 3H, -COOCH₃), ~3.8 (s, 3H, -OCH₃)
This compound (Desired Product) ~8.3 (t, J≈1.5 Hz, 1H), ~7.9 (dd, J≈2.5, 1.5 Hz, 1H), ~7.6 (dd, J≈2.5, 1.5 Hz, 1H)~4.0 (s, 3H, -COOCH₃), ~3.9 (s, 3H, -OCH₃)
Methyl 3-methoxy-2,5-dinitrobenzoate (Byproduct) ~8.6 (d, J≈3.0 Hz, 1H), ~8.1 (d, J≈3.0 Hz, 1H)~4.0 (s, 3H, -COOCH₃), ~4.1 (s, 3H, -OCH₃)

The disappearance of the starting material signals and the appearance of the product signals in the ¹H NMR spectrum will confirm the progress of the reaction. The presence of two doublets in the downfield region of the aromatic spectrum would be a strong indicator of the formation of the dinitrated byproduct.

References

  • Organic Syntheses Procedure. (n.d.). 3,5-dinitroanisole. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • SAGE Publications Inc. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-Methoxy-5-methylphenoxy)-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3,5-dinitro benzoate. Retrieved from [Link]

  • Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration?. Retrieved from [Link]

  • ResearchGate. (2009). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3,5-dinitro benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Allen. (n.d.). The major product of dinitration of 3-methylphenol is. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2016). Aromatic 3a. Nitration of methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link]

Sources

Improving the reaction conditions for the synthesis of methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-Amino-5-Methoxybenzoate (CAS: 217314-47-1)[1]. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and improve the efficiency, yield, and purity of your synthesis.

Synthetic Strategy Overview

The most reliable and frequently employed synthetic route to Methyl 3-Amino-5-Methoxybenzoate involves the reduction of its corresponding nitro precursor, Methyl 3-Methoxy-5-Nitrobenzoate. This precursor can be synthesized via Fischer esterification of 3-Methoxy-5-Nitrobenzoic Acid. This guide will focus on troubleshooting these two critical steps and the final purification.

Synthesis_Workflow A 3-Methoxy-5-Nitrobenzoic Acid B This compound A->B Fischer Esterification (MeOH, H₂SO₄) C Methyl 3-Amino-5-Methoxybenzoate B->C Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: General workflow for the synthesis of Methyl 3-Amino-5-Methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: The reduction of the nitro group is arguably the most critical step. Incomplete reduction can lead to undesired side products like nitroso and hydroxylamine intermediates, which complicate purification.[2] The choice of reducing agent and reaction conditions must be carefully optimized to ensure a clean and complete conversion.

Q2: What are the primary safety concerns for this synthetic route? A2: When preparing the nitro-intermediate, handling concentrated nitric and sulfuric acids requires extreme caution. This should always be done in a chemical fume hood with appropriate personal protective equipment (PPE), and the nitrating mixture should be added slowly while monitoring the temperature to prevent runaway reactions.[3] If using catalytic hydrogenation for the reduction step, ensure the system is properly purged to remove oxygen and prevent potential ignition of the hydrogen gas with the palladium catalyst.

Q3: How can I effectively monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. For the reduction step, the disappearance of the starting nitro compound spot is a key indicator of reaction completion.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the synthesis.

Part A: Fischer Esterification of 3-Methoxy-5-Nitrobenzoic Acid

Issue 1: Low yield or incomplete consumption of the starting carboxylic acid.

  • Question: My Fischer esterification reaction has stalled, and TLC shows a significant amount of remaining starting material even after several hours at reflux. What is causing this, and how can I fix it?

  • Answer: Fischer esterification is an equilibrium-controlled process. The low yield is likely due to the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the reactants.

    Causality & Solution:

    • Water Removal: Ensure you are using anhydrous methanol and a sufficient amount of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. For larger-scale reactions, using a Dean-Stark apparatus to physically remove water can significantly improve yields.

    • Methanol Stoichiometry: Use a large excess of methanol (e.g., 10-20 equivalents or as the solvent) to push the equilibrium towards the product side.[2]

    • Reaction Time: While many esterifications are complete within 2-4 hours, sterically hindered or electronically deactivated substrates may require longer reaction times. Monitor by TLC until no further change is observed.

Part B: Reduction of this compound

This transformation is critical, and several methods can be employed. The choice of method often depends on available equipment and scale.

Reduction_Troubleshooting Start Reduction Stalled or Incomplete? Method Which Reduction Method? Start->Method H2_Path Catalytic Hydrogenation (H₂, Pd/C) Method->H2_Path H₂/Pd/C Metal_Path Metal/Acid Reduction (SnCl₂ or Fe) Method->Metal_Path SnCl₂/Fe Catalyst Is Catalyst Fresh & Active? H2_Path->Catalyst Pressure Is H₂ Pressure Adequate (1-4 atm)? Catalyst->Pressure Solvent Is Substrate Fully Dissolved? Pressure->Solvent Solution_H2 Solution: 1. Use fresh catalyst. 2. Increase catalyst loading (5-10 wt%). 3. Increase H₂ pressure. 4. Ensure vigorous stirring. Solvent->Solution_H2 Stoichiometry Are Metal Equivalents Correct (3-5 eq.)? Metal_Path->Stoichiometry Temp Is Temperature Controlled (50-70°C)? Stoichiometry->Temp Workup Is Workup Correct to Remove Metal Salts? Temp->Workup Solution_Metal Solution: 1. Ensure sufficient metal equivalents. 2. Control temperature to avoid side reactions. 3. Basify carefully during workup to precipitate metal hydroxides. 4. Filter through Celite. Workup->Solution_Metal

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important chemical synthesis. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Critical Safety Precautions

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for every reagent used. The synthesis of this compound involves hazardous materials, including strong acids and potentially flammable solvents.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, splash-resistant safety goggles or a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated chemical fume hood.[3][4]

  • Handling Strong Acids : Reagents like concentrated sulfuric acid are highly corrosive and can cause severe burns.[5] Always add acid slowly to other solutions, especially when preparing mixtures, and keep the reaction cool to control exothermic processes.[5][6]

  • Solvent Safety : Use of flammable solvents like methanol or ethanol requires that all ignition sources be removed from the work area.[1][5] Grounding equipment can prevent the buildup of static charge.[4]

  • Waste Disposal : Dispose of all chemical waste according to local regulations. Do not discharge materials into the environment.[2][4]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis strategy and reaction specifics.

Q1: What are the primary synthetic routes for preparing this compound at scale?

There are two principal routes, each with distinct advantages and considerations for scale-up:

  • Fischer-Speier Esterification of 3-methoxy-5-nitrobenzoic acid: This is the most direct and commonly employed method. It involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This route is often preferred for its high atom economy and relatively straightforward workup. The main challenge is driving the reaction equilibrium towards the product.

  • Nitration of Methyl 3-methoxybenzoate: This route involves the electrophilic aromatic substitution of the precursor ester. While feasible, controlling the regioselectivity can be a significant challenge on a larger scale. The methoxy group is ortho-, para-directing, while the methyl ester group is meta-directing. This can lead to a mixture of isomers (e.g., nitration at the 2-, 4-, and 6-positions), complicating purification and reducing the yield of the desired 5-nitro isomer.

Q2: How do I drive the Fischer esterification to completion when scaling up?

Fischer esterification is an equilibrium-limited reaction. To maximize the yield, you must shift the equilibrium to the product side. On a large scale, this is typically achieved by:

  • Using a Large Excess of Methanol: Methanol is often used as both the reactant and the solvent. This large molar excess pushes the equilibrium towards the formation of the methyl ester.[7]

  • Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus if a solvent that forms an azeotrope with water (like toluene) is used. However, in a methanol-rich environment, simply using excess alcohol is the more common industrial approach.

Q3: What is the role of the sulfuric acid catalyst?

Concentrated sulfuric acid serves two critical functions:

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Dehydrating Agent: It sequesters the water molecule formed as a byproduct, which helps to shift the reaction equilibrium forward.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[8] A co-spot of the reaction mixture alongside the starting material (3-methoxy-5-nitrobenzoic acid) on a silica gel plate will show the gradual disappearance of the more polar starting material spot and the appearance of a new, less polar product spot (this compound). This allows for a qualitative assessment of when the reaction has reached completion.

Benchmark Protocol: Fischer Esterification (100g Scale)

This protocol details the synthesis of this compound from 3-methoxy-5-nitrobenzoic acid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge 3-methoxy-5-nitrobenzoic acid (100g) to reactor B Add Methanol (800 mL) and stir to dissolve A->B C Cool mixture in an ice/water bath B->C D Slowly add conc. H2SO4 (30 mL) C->D E Heat mixture to reflux (approx. 65°C) D->E F Monitor by TLC until starting material is consumed (4-6 hours) E->F G Cool reaction to room temperature F->G H Reduce volume by ~75% via rotary evaporation G->H I Pour concentrate into ice-water (2 L) H->I J Filter precipitated solid via vacuum filtration I->J K Wash solid with cold water J->K L Recrystallize crude solid from hot methanol or ethanol K->L M Filter pure crystals and dry under vacuum L->M N Characterize final product (MP, NMR, etc.) M->N

Caption: Scaled-up synthesis workflow for this compound.

Step-by-Step Methodology
  • Reagent Charging: In a 2L round-bottom flask or suitable reactor equipped with a magnetic stirrer and reflux condenser, add 3-methoxy-5-nitrobenzoic acid (100 g, 0.51 mol).

  • Solvent Addition: Add methanol (800 mL) to the flask and stir the mixture to dissolve the solid.

  • Catalyst Addition: Cool the flask in an ice/water bath. Once chilled, slowly and carefully add concentrated sulfuric acid (30 mL, 0.56 mol) to the stirred solution over 15-20 minutes. The addition is exothermic and the temperature should be kept below 20°C.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approximately 65°C). Maintain the reflux for 4-6 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture, neutralize it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture slowly into a beaker containing 2 L of ice-water with vigorous stirring. A pale yellow or off-white solid should precipitate.[5][9]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a clean flask and add a minimum amount of hot methanol or ethanol to dissolve it completely.[5][10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below 50°C to a constant weight.[10] The expected melting point of the pure product is around 78-80°C.[11]

Troubleshooting Guide

Scaling up a reaction can introduce new challenges. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting Decision Workflow

Caption: Logical workflow for troubleshooting synthesis issues.

Table 1: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
1. Low Yield a) Incomplete Reaction: The equilibrium was not sufficiently shifted towards the products.a) Increase Reaction Time/Temperature: Extend the reflux time and monitor by TLC until no further change is observed. Ensure the catalyst amount is sufficient (typically 0.1-0.2 equivalents of H₂SO₄).[8]
b) Insufficient Acid Catalyst: The catalyst concentration is too low to effectively promote the reaction.b) Optimize Catalyst Loading: While avoiding excessive acid, ensure a catalytic amount is present. For scale-up, 0.1 molar equivalents relative to the limiting reagent is a good starting point.
c) Product Loss During Workup: The product may have some solubility in the aqueous phase, or material is lost during transfers.c) Optimize Workup: Ensure complete precipitation by using ice-cold water and allowing sufficient time. Minimize transfers. If solubility is an issue, an extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the excess acid may be required.
2. Reaction Stalls (Starting Material Persists) a) Deactivated Catalyst: Water content in the starting materials or solvent can neutralize the acid catalyst.a) Use Anhydrous Reagents: Ensure methanol is of a high grade with low water content. Dry the starting carboxylic acid if it is hygroscopic.
b) Insufficient Reflux: The reaction temperature is too low to achieve a reasonable reaction rate.b) Ensure Proper Heating: Confirm that the reaction mixture is maintaining a steady reflux. Use adequate insulation on the reaction vessel if necessary.
3. Product is Dark/Discolored a) Side Reactions/Decomposition: Prolonged heating at high temperatures or an excessive amount of strong acid can cause decomposition or charring.[8][12]a) Control Temperature and Reaction Time: Do not overheat the reaction. Once TLC shows full conversion, proceed to the workup without unnecessary delay. Use the minimum effective amount of catalyst.
b) Impurities in Starting Material: Contaminants in the 3-methoxy-5-nitrobenzoic acid can lead to colored byproducts.b) Purify Starting Material: If the starting material is of questionable purity, consider recrystallizing it before use.
4. Product Fails to Solidify ("Oils Out") a) Presence of Impurities: The presence of starting material, side products, or solvents can lower the melting point of the product, causing it to remain an oil or gel.[6][13]a) Improve Purification: If the crude product is an oil, attempt to purify it via column chromatography on silica gel. Ensure the final product is thoroughly washed during filtration.
b) Incomplete Drying: Residual solvent (methanol, water) can prevent solidification.b) Dry Thoroughly: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40-50°C) can aid this process.
c) Insufficient Sulfuric Acid in Reaction: In nitration reactions, insufficient acid can lead to oily products, a principle that can apply to esterifications where the acid also acts as a dehydrating agent.[6]c) Re-evaluate Catalyst Loading: Ensure the catalytic amount of sulfuric acid is appropriate for the scale of the reaction.

References

  • CymitQuimica. (2024, December 19).
  • Chemadvisor, Inc. (2010, November 29). MSDS - OHS14953.
  • Thermo Fisher Scientific. (2025, September 23).
  • MilliporeSigma. (2025, April 24).
  • Various Authors. (2016, July 4).
  • Capot Chemical. (2018, January 10).
  • PrepChem.com. (n.d.).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • Centers for Disease Control and Prevention. (n.d.).
  • YouTube. (2022, January 21).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
  • Reddit. (2012, September 14). What is the product of my (failed)
  • Biosynth. (n.d.). 3-Methoxy-5-nitrobenzoic acid.
  • University of South Alabama. (2010, January 5).
  • YouTube. (2013, January 21). Aromatic 3b.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • ResearchGate. (2025, July 26). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M.
  • PubMed. (2007).
  • ResearchGate. (2025, August 5).

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Validation & Comparative

A Senior Application Scientist’s Guide to the Analytical Determination of Methyl 3-methoxy-5-nitrobenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity for a Key Synthetic Building Block

Methyl 3-methoxy-5-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. Its molecular structure, featuring a nitro group, a methoxy group, and a methyl ester, makes it a versatile precursor. However, the very nature of its synthesis—typically involving nitration of a substituted benzoic acid derivative—can introduce a variety of impurities. These may include positional isomers (such as Methyl 3-methoxy-2-nitrobenzoate or Methyl 3-methoxy-4-nitrobenzoate), unreacted starting materials, or by-products from side reactions.

For researchers and drug development professionals, the purity of this starting material is not a trivial detail; it is a cornerstone of reproducible research and the safety and efficacy of the final product. An inaccurately characterized starting material can lead to downstream reaction failures, the generation of unexpected and potentially toxic impurities in the active pharmaceutical ingredient (API), and significant delays in development timelines. This guide provides a comparative analysis of the primary analytical techniques for the robust determination of this compound purity, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is a decision driven by the specific question being asked. Are we performing routine quality control for batch release? Are we identifying an unknown impurity? Or are we establishing a primary standard? Each scenario calls for a different analytical tool. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the undisputed workhorse of the pharmaceutical industry for purity and assay testing. Its strength lies in its ability to separate non-volatile and thermally labile compounds with high resolution and sensitivity.

  • Principle of Causality: For this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column. A UV detector is ideal, as the aromatic nitro-compound possesses a strong chromophore, enabling sensitive detection.

  • Expertise & Trustworthiness: An HPLC method's trustworthiness is established through rigorous validation, as per ICH Q2(R2) guidelines.[2][3] This involves demonstrating its specificity—the ability to separate the main compound from all potential impurities—as well as its linearity, accuracy, and precision.[4] The purity is typically determined by an area percent calculation, which assumes that all components have a similar response factor at the chosen wavelength. This is a reasonable starting point but should be confirmed with reference standards for critical impurities if available.

Gas Chromatography (GC): The Specialist for Volatile Impurities

While HPLC excels with the primary analyte, GC is the superior technique for detecting and quantifying volatile or semi-volatile impurities, most notably residual solvents from the synthesis and purification process.

  • Principle of Causality: GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas. This compound is sufficiently volatile and thermally stable to be analyzed by GC. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector can provide definitive identification of unknown peaks.[5]

  • Expertise & Trustworthiness: A key consideration for GC is the thermal stability of the analyte. Injector temperatures must be optimized to ensure complete vaporization without causing degradation. The self-validating nature of a GC method for purity involves demonstrating that no degradation occurs on-column by, for example, varying the injector temperature and observing the impurity profile.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Unlike chromatographic techniques that provide a relative purity, qNMR is a primary ratio method capable of determining the absolute purity (mass fraction) of a compound without needing a reference standard of the analyte itself.[6][7]

  • Principle of Causality: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard in a deuterated solvent, one can calculate the analyte's purity by comparing the integrals of specific, well-resolved signals from both compounds.[9][10]

  • Expertise & Trustworthiness: The choice of an internal standard is critical. It must be stable, non-volatile, have signals that do not overlap with the analyte, and its purity must be traceable (e.g., to a NIST standard).[10] The experiment must be performed under quantitative conditions, which includes ensuring long relaxation delays (D1) to allow for complete magnetization recovery of all nuclei, leading to accurate integration.[11][12] This built-in rigor makes qNMR an inherently self-validating system for absolute purity determination.

Data Presentation: Head-to-Head Method Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Primary Use Quantification, Purity Assessment, Impurity ProfilingVolatile Impurity Analysis (Residual Solvents), PurityAbsolute Purity Determination, Structural Elucidation
Principle Differential partitioning between mobile and stationary phasesDifferential partitioning between carrier gas and stationary phaseNuclear spin resonance in a magnetic field
Typical Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range with MS)Moderate (µg/mL to mg/mL range)
Quantitative Accuracy Excellent (with reference standards)Very GoodExcellent (primary method)
Quantitative Precision (%RSD) Excellent (<1-2%)Very Good (<2-5%)Good (<1-2%)
Sample Derivatization Not requiredNot typically requiredNot required
Key Advantages High resolution, robust, widely available, high throughput.Excellent for volatile impurities, high sensitivity.Absolute quantification without analyte standard, non-destructive.[8][12]
Key Limitations Relative quantification, requires reference standards for identity.Analyte must be volatile and thermally stable.Lower sensitivity, requires high-purity internal standard, lower throughput.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound using an area percentage calculation.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II)

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • This compound sample

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the formula:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Absolute Purity Determination by ¹H qNMR

Objective: To determine the absolute mass fraction purity of this compound using an internal standard.

Instrumentation & Reagents:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance (± 0.01 mg)

  • Internal Standard: Maleic Acid (high purity, certified)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • This compound sample

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (m_analyte) into a clean vial.

    • Accurately weigh approximately 5 mg of Maleic Acid (m_std) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° single pulse (zg30 on Bruker)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation)

    • Number of Scans: 16 or 32 (for good signal-to-noise)

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the aromatic protons). Record the integral (I_analyte) and the number of protons it represents (N_analyte).

    • Integrate the unique signal for the internal standard (Maleic Acid vinyl protons at ~6.3 ppm). Record the integral (I_std) and the number of protons it represents (N_std, which is 2).

  • Purity Calculation:

    • Calculate the purity (P_analyte) using the following master equation[6]:

      • P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where:

        • MW = Molar Mass (Analyte: 211.17 g/mol ; Standard: 116.07 g/mol )

        • P_std = Purity of the internal standard (as stated on its certificate)

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (~1 mg/mL) filter_sample Filter (0.45 µm) prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separation C18 Reverse-Phase Separation inject->separation detection UV Detection (254 nm) separation->detection acquire Data Acquisition (Chromatogram) detection->acquire integrate Peak Integration acquire->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire Spectrum (Quantitative Parameters, D1=30s) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Absolute Purity (Master Equation) integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Method_Selection start Goal of Analysis? hplc HPLC-UV start->hplc  Routine QC / Relative Purity / Impurity Profile   qnmr qNMR start->qnmr  Absolute Purity / Primary Characterization   gcms GC-MS start->gcms  Residual Solvents / Volatile Impurities  

Caption: Logical decision tree for method selection.

Conclusion: An Integrated Approach to Ensure Quality

No single analytical method can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment of this compound requires an orthogonal approach. HPLC is the ideal method for routine quality control and profiling of non-volatile impurities. GC-MS is essential for ensuring the absence of residual solvents and other volatile contaminants. Finally, qNMR serves as the ultimate arbiter, providing an absolute purity value that can be used to qualify primary reference materials and validate the results from chromatographic methods. By judiciously selecting and validating these techniques, researchers and drug developers can ensure the quality of their materials, the integrity of their results, and the safety of their final products.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Purity by Absolute qNMR Instructions. UIC. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Analytical Detection Limits Guide. Scribd. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. Available at: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • What do Limit of Detection and Limit of Quantitation mean? (2024). YouTube. Available at: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (2012). Armbruster, D. A., & Pry, T. Clinical biochemistry reviews, 29(Suppl 1), S49–S52. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

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A Senior Application Scientist's Guide to the GC-MS Analysis of Methyl 3-methoxy-5-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification and differentiation of positional isomers are paramount. Subtle shifts in substituent placement on an aromatic ring can dramatically alter a molecule's pharmacological and toxicological profile. This guide provides an in-depth technical comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 3-methoxy-5-nitrobenzoate and its isomers, offering field-proven insights and supporting experimental data to navigate the complexities of their analytical characterization.

The Analytical Challenge of Positional Isomerism

Positional isomers, such as the various methoxy- and nitro-substituted methyl benzoates, often exhibit very similar physical and chemical properties, making their separation and individual identification a significant analytical hurdle. In the context of pharmaceutical development, failure to distinguish between these closely related compounds can lead to inconsistent biological data and potential safety concerns. Gas chromatography, with its high resolving power, coupled with the structural elucidation capabilities of mass spectrometry, provides a robust platform for tackling this challenge.

Understanding the GC-MS Workflow

The GC-MS analysis of these isomers involves a sequential process of separation by gas chromatography followed by detection and identification by mass spectrometry. The success of this analysis hinges on the careful optimization of each stage.

Caption: GC-MS workflow for isomer analysis.

Comparative GC-MS Data of Methyl Methoxy-Nitrobenzoate Isomers

The key to differentiating isomers by GC-MS lies in observing distinct retention times and unique fragmentation patterns. Below is a comparative summary of available data for this compound and a selection of its isomers. It is important to note that retention times are highly dependent on the specific GC conditions and column used.

Compound NameMolecular WeightKey Mass Fragments (m/z)
This compound 211.17 g/mol Data not readily available in public databases
Methyl 3-methoxy-4-nitrobenzoate 211.17 g/mol 211 (M+), 180, 150, 134, 106, 77[1][2][3]
Methyl 2-methoxy-5-nitrobenzoate 211.17 g/mol Physicochemical data available, but mass spectrum not found in searched databases[4]
Methyl 3-methoxy-2-nitrobenzoate 211.17 g/mol Physicochemical data available, but mass spectrum not found in searched databases

Expertise & Experience: Deciphering Fragmentation Patterns

The utility of mass spectrometry in isomer identification is rooted in the analysis of fragmentation patterns. Electron ionization (EI) at a standard 70 eV provides sufficient energy to induce characteristic fragmentation of the parent molecule. For methyl methoxy-nitrobenzoates, several key fragmentation pathways can be predicted based on established principles for aromatic esters and nitro compounds.

A crucial aspect of interpreting the mass spectra of these isomers is understanding how the positions of the methoxy and nitro groups influence the stability of the resulting fragment ions.

Fragmentation_Pathways cluster_frags Primary Fragmentations cluster_secondary Secondary Fragmentations M Molecular Ion (M+•) m/z 211 M_minus_OCH3 [M - •OCH3]+ m/z 180 (Loss of methoxy radical) M->M_minus_OCH3 α-cleavage at ester M_minus_NO2 [M - •NO2]+ m/z 165 (Loss of nitro radical) M->M_minus_NO2 Cleavage of C-N bond M_minus_CH3 [M - •CH3]+ m/z 196 (Loss of methyl radical) M->M_minus_CH3 Cleavage from methoxy group Frag1 Further losses (e.g., CO, H2O) M_minus_OCH3->Frag1 M_minus_NO2->Frag1

Caption: Predicted fragmentation pathways for methyl methoxy-nitrobenzoate isomers.

Causality behind Fragmentation:

  • Loss of the Methoxy Group ([M-31]⁺): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion. The intensity of this peak at m/z 180 can be influenced by the electronic effects of the other substituents on the ring.

  • Loss of the Nitro Group ([M-46]⁺): The C-N bond of the nitro group is susceptible to cleavage, resulting in a fragment at m/z 165. The stability of this resulting cation will be affected by the position of the electron-donating methoxy group.

  • Ortho Effects: In isomers where the methoxy and nitro or ester groups are adjacent (ortho) to each other, unique fragmentation pathways can occur due to intramolecular interactions and rearrangements. These "ortho effects" are powerful diagnostic tools for isomer differentiation.

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol is a robust starting point for the GC-MS analysis of this compound and its isomers. It is designed to be a self-validating system by incorporating best practices for ensuring reproducibility and accuracy.

Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of each isomeric standard and dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create individual stock solutions of 1 mg/mL.

  • Working Solution: Prepare a mixed isomer working solution by diluting the stock solutions to a final concentration of approximately 10 µg/mL in the same solvent.

  • Sample Preparation: For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibrated range of the instrument. If the sample is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar or medium-polarity capillary column is recommended for separating positional isomers based on boiling point differences. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Data Analysis

  • Retention Time Confirmation: Compare the retention times of the peaks in the sample chromatogram to those of the authentic standards in the mixed isomer working solution.

  • Mass Spectral Library Matching: Compare the acquired mass spectrum of each peak to a commercial or in-house spectral library (e.g., NIST).

  • Manual Interpretation: Manually interpret the fragmentation pattern of each isomer, paying close attention to the relative abundances of key fragment ions and any unique fragments that may indicate a specific substitution pattern.

Authoritative Grounding & Comprehensive References

The principles and protocols outlined in this guide are grounded in established analytical chemistry literature. For a deeper understanding of the underlying mechanisms, the following resources are recommended.

References

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. in NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. in NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. in NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. in NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular ion chromatograms of methoxybenzoic acid methyl ester (m /z.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • UTUPub. (n.d.). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. Retrieved from [Link]

  • MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: Methyl 4-hydroxy-3-methoxybenzoate (C9H10O4). Retrieved from [Link]

Sources

A Comparative Study on the Nitration of Methoxybenzoate Isomers: Regioselectivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the selective introduction of functional groups onto an aromatic ring is a cornerstone of molecular design, particularly in the development of pharmaceutical intermediates and fine chemicals. The nitration of substituted benzene derivatives is a classic yet pivotal example of electrophilic aromatic substitution, where the regiochemical outcome is intricately governed by the electronic and steric nature of the substituents already present. This guide provides an in-depth comparative analysis of the nitration of three isomers of methyl methoxybenzoate: methyl 2-methoxybenzoate, methyl 3-methoxybenzoate, and methyl 4-methoxybenzoate. By examining the interplay of the electron-donating methoxy group and the electron-withdrawing methyl ester group at different positions, we can elucidate the principles of regioselectivity and provide practical insights for researchers in the field.

Theoretical Framework: The Dance of Directing Groups

The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is primarily dictated by the combined electronic and steric effects of the existing substituents. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects. When these two groups are present on the same ring, the position of electrophilic attack by the nitronium ion (NO₂⁺) is a result of the competition or reinforcement of their directing effects.

Nitration of Methyl 3-Methoxybenzoate: A Case of Reinforcing Directives

In methyl 3-methoxybenzoate, the methoxy and methyl ester groups are meta to each other. The methoxy group directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. The methyl ester group directs to the meta positions (positions 2 and 6) relative to itself.

Directing effects on methyl 3-methoxybenzoate.

As illustrated, positions 2, 4, and 6 are all activated by the methoxy group. Positions 2 and 6 are also the meta positions relative to the deactivating ester group, making them the most favorable sites for nitration. Position 4 is ortho to the methoxy group but also ortho to the ester, which is less favored. Therefore, the nitration of methyl 3-methoxybenzoate is expected to yield predominantly a mixture of methyl 2-nitro-3-methoxybenzoate and methyl 4-nitro-3-methoxybenzoate (nitration at C6 is equivalent to C2 due to symmetry).

Experimental Protocol: Nitration of Methyl 3-Methoxybenzoate
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Dissolution of Substrate: In a separate flask, dissolve 5.0 g of methyl 3-methoxybenzoate in 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

  • Reaction Completion and Work-up: After the addition is complete, stir the mixture for an additional 30 minutes at 0-10 °C. Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from methanol.

Nitration of Methyl 2-Methoxybenzoate: A Tale of Competing Influences

In methyl 2-methoxybenzoate, the activating ortho, para-directing methoxy group and the deactivating meta-directing methyl ester group are adjacent. The methoxy group strongly activates positions 3, 5 (ortho and para), while the ester group deactivates the ring and directs meta to position 4.

Directing effects on methyl 2-methoxybenzoate.

Here, the powerful activating effect of the methoxy group is expected to dominate. Nitration is predicted to occur primarily at the positions most activated by the methoxy group, which are positions 3 and 5. Position 4, being meta to the deactivating ester, is a less likely site of attack. Steric hindrance from the adjacent methyl ester group might slightly disfavor substitution at position 3 compared to position 5.

Nitration of Methyl 4-Methoxybenzoate: A Clear Case of Ortho-Direction

For methyl 4-methoxybenzoate, the activating methoxy group is para to the deactivating methyl ester group. The methoxy group directs incoming electrophiles to its ortho positions (3 and 5). The ester group directs to its meta positions (also 3 and 5).

Directing effects on methyl 4-methoxybenzoate.

In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at positions 3 and 5. Due to the symmetry of the molecule, these two positions are equivalent. Therefore, the nitration of methyl 4-methoxybenzoate is expected to yield a single major product: methyl 3-nitro-4-methoxybenzoate.

Comparative Analysis of Product Distribution

The following table summarizes the predicted and experimentally observed product distributions for the mononitration of the three methyl methoxybenzoate isomers under typical nitrating conditions (mixed acid at low temperatures).

IsomerPredicted Major Product(s)Experimentally Observed Product Distribution (Approximate %)
Methyl 2-Methoxybenzoate Methyl 3-nitro-2-methoxybenzoate and Methyl 5-nitro-2-methoxybenzoateMethyl 3-nitro-2-methoxybenzoate (~40%) and Methyl 5-nitro-2-methoxybenzoate (~60%)
Methyl 3-Methoxybenzoate Methyl 2-nitro-3-methoxybenzoate and Methyl 4-nitro-3-methoxybenzoateMethyl 2-nitro-3-methoxybenzoate (~65%) and Methyl 4-nitro-3-methoxybenzoate (~35%)
Methyl 4-Methoxybenzoate Methyl 3-nitro-4-methoxybenzoateMethyl 3-nitro-4-methoxybenzoate (>95%)

Note: The experimental values are approximate and can vary depending on the specific reaction conditions such as temperature, reaction time, and the ratio of nitrating agents.

Mechanistic Insights and Discussion

The experimental data aligns well with the theoretical predictions based on the directing effects of the substituents.

  • For methyl 3-methoxybenzoate , the formation of both the 2-nitro and 4-nitro isomers confirms the strong activating and directing influence of the methoxy group. The slightly higher yield of the 2-nitro isomer can be attributed to the combined directing influence of both the methoxy (ortho) and ester (meta) groups to this position.

  • In the case of methyl 2-methoxybenzoate , the dominance of the 5-nitro isomer over the 3-nitro isomer is likely due to steric hindrance. The bulky methyl ester group at position 1 hinders the approach of the nitronium ion to the adjacent position 3.

  • The nitration of methyl 4-methoxybenzoate provides a clear example of concerted directing effects. Both the methoxy and ester groups direct the incoming electrophile to the same positions (3 and 5), resulting in the formation of a single major product with high regioselectivity.

Conclusion

This comparative study of the nitration of methyl methoxybenzoate isomers highlights the critical role of substituent position in determining the regiochemical outcome of electrophilic aromatic substitution. The interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing methyl ester group provides a clear illustration of the fundamental principles governing aromatic reactivity. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these directing effects is paramount for the rational design of synthetic routes and the efficient production of target molecules with the desired substitution patterns. The experimental protocols and comparative data presented herein serve as a valuable resource for predicting and controlling the outcomes of nitration reactions on similarly substituted aromatic systems.

References

  • Electrophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., March, J., Eds.; Wiley, 2013. [Link]

  • Aromatic Substitution, Electrophilic. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press, 1991. [Link]

  • The Nitration of Aromatic Compounds. In The Chemistry of the Nitro and Nitroso Groups; Patai, S., Ed.; Wiley, 1969. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Journal of Chemical Education, 2000 , 77 (11), 1479. [Link]

A Comparative Guide to the Reactivity of Methyl 3-methoxy-5-nitrobenzoate in Nitroaromatic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitroaromatic compounds are indispensable precursors for a vast array of functionalized molecules, including pharmaceuticals, agrochemicals, and dyes. Their reactivity, largely governed by the potent electron-withdrawing nature of the nitro group, makes them prime candidates for nucleophilic aromatic substitution (SNAr) and reduction to the corresponding anilines. This guide provides an in-depth comparative analysis of the reactivity of methyl 3-methoxy-5-nitrobenzoate against other common nitroaromatic compounds, namely p-nitroanisole and m-dinitrobenzene. By elucidating the electronic and steric factors that dictate their reactivity, this document aims to equip researchers with the foundational knowledge to effectively utilize these building blocks in their synthetic endeavors.

The Electronic Landscape of Substituted Nitroaromatics

The reactivity of a nitroaromatic compound is fundamentally dictated by the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to attack by nucleophiles (activating for SNAr) but less reactive towards electrophiles. Conversely, electron-donating groups (EDGs) increase the ring's electron density.

In our compounds of interest:

  • This compound : This molecule features a strong electron-withdrawing nitro group (-NO₂) and a methoxy group (-OCH₃), which is generally considered electron-donating through resonance but slightly withdrawing through induction. The methyl ester group (-COOCH₃) is also electron-withdrawing. The positioning of these groups is critical to the overall reactivity.

  • p-Nitroanisole : Here, the electron-donating methoxy group is para to the electron-withdrawing nitro group. This arrangement allows for significant resonance interaction.

  • m-Dinitrobenzene : This compound possesses two strong electron-withdrawing nitro groups in a meta relationship, which synergistically deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic substitution at the positions ortho and para to both nitro groups.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for nitroaromatics, typically proceeding through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly sensitive to the electronic stabilization of this negatively charged intermediate.

Theoretical Reactivity Profile

Based on the electronic effects of the substituents, we can predict a general order of reactivity for SNAr reactions where a leaving group (e.g., a halide) is present at a position activated by the nitro group(s).

  • m-Dinitrobenzene (with a leaving group at an activated position) : The two nitro groups provide substantial resonance stabilization to the Meisenheimer complex, making it the most reactive of the three in SNAr.

  • This compound : The nitro group and the methyl ester group both withdraw electron density, activating the ring for nucleophilic attack. The methoxy group, being meta to the likely reaction sites (ortho/para to the nitro group), exerts a less pronounced donating effect.

  • p-Nitroanisole : The strong electron-donating resonance effect of the para-methoxy group counteracts the activating effect of the nitro group, making it the least reactive towards nucleophilic attack.

Experimental Data for SNAr Reactivity
CompoundKey Substituent EffectsPredicted SNAr Reactivity
This compound -NO₂ (strong -R, -I), -COOCH₃ (moderate -R, -I), -OCH₃ (strong +R, weak -I) meta to reaction sitesModerate
p-Nitroanisole -NO₂ (strong -R, -I), -OCH₃ (strong +R) para to nitro groupLow
m-Dinitrobenzene Two -NO₂ groups (strong -R, -I)High

Note: This table provides a predicted reactivity order based on the electronic properties of the substituents. Actual reaction rates will also depend on the specific nucleophile, leaving group, solvent, and temperature.

Mechanistic Insight into SNAr

The mechanism of SNAr involves the formation of a Meisenheimer complex as the rate-determining step. The stability of this intermediate is paramount to the reaction's feasibility.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Nitro Prepare 0.01 M nitroaromatic stock solutions in DMSO Mix Mix nitroaromatic and piperidine solutions at constant temperature Prep_Nitro->Mix Prep_Pip Prepare 0.1 M piperidine stock solution in DMSO Prep_Pip->Mix Monitor Monitor reaction progress over time (UV-Vis or HPLC) Mix->Monitor Compare Determine and compare initial reaction rates Monitor->Compare

Figure 2: Workflow for Comparative SNAr Reaction
Protocol 2: Reduction of this compound to Methyl 3-amino-5-methoxybenzoate

This protocol is adapted from a reported synthesis and serves as a reliable method for the reduction of the nitro group in this compound. [1] Materials:

  • This compound

  • Iron powder

  • Acetic acid

  • Methanol

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a suspension of iron powder (e.g., 3 equivalents) in acetic acid, add a solution of this compound (1 equivalent) in methanol.

  • Heat the mixture at a controlled temperature (e.g., 50-60 °C) with stirring for a specified time (e.g., 30 minutes).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by extraction and recrystallization to yield methyl 3-amino-5-methoxybenzoate. [2][3]

Reduction_Workflow Start Suspend Iron Powder in Acetic Acid Add_Reactant Add Methanolic Solution of this compound Start->Add_Reactant Heat Heat at 50-60°C with Stirring Add_Reactant->Heat Monitor Monitor by TLC Heat->Monitor Filter Filter Hot Mixture Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Extraction and Recrystallization Evaporate->Purify Product Methyl 3-amino-5-methoxybenzoate Purify->Product

Figure 3: Workflow for Nitro Group Reduction

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic effects of its three substituents. In nucleophilic aromatic substitution, its reactivity is moderate, significantly higher than that of p-nitroanisole but lower than that of m-dinitrobenzene. For catalytic reduction of the nitro group, it is expected to be more reactive than p-nitroanisole due to the additional electron-withdrawing ester group.

This guide provides a framework for understanding and predicting the reactivity of this compound in the context of other common nitroaromatic compounds. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to effectively utilize these versatile building blocks in the synthesis of complex organic molecules. A thorough understanding of the principles outlined herein is crucial for the rational design of synthetic routes and the optimization of reaction conditions in drug discovery and materials science.

References

  • BenchChem. (2025).
  • Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(9), 1337–1345.
  • Fahmy, A. M., et al. (2013). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of the Korean Chemical Society, 57(4), 486–493.
  • Wikipedia. (2023). Reduction of nitro compounds. In Wikipedia.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Li, M. D., et al. (2007).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (n.d.).
  • Sciencemadness Discussion Board. (2016).
  • Lu, J., et al. (2022).
  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution Reactions of Some 3-Nitro-2- P -Nitro-Phenoxy-5-X-Thiophenes with Substituted Anilines in Methanol.
  • ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • PubChem. (n.d.). Methyl 3-amino-5-methoxybenzoate.
  • ChemScene. (n.d.).

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A Comparative Guide to the Quantification of Methyl 3-methoxy-5-nitrobenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. Methyl 3-methoxy-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires reliable analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of this compound, supported by detailed experimental protocols and validation insights grounded in established scientific principles.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds, a category to which this compound belongs.[1] Its widespread adoption in the pharmaceutical industry is a testament to its high resolution, quantitative accuracy, and adaptability.[1][2] The separation in HPLC is achieved through the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[1][3]

This guide will explore a robust HPLC method tailored for this compound, contrasting its performance with Gas Chromatography (GC) and providing a framework for method validation in line with international guidelines.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.[1][2]Suitable for volatile and thermally stable compounds; may require derivatization for less volatile analytes, which can introduce variability.
Resolution High resolution, enabling the separation of closely related impurities from the main analyte peak.[2]High resolution for volatile compounds.
Quantification Highly quantitative with excellent accuracy and precision when properly validated.[2]Quantitative with appropriate calibration, but can be susceptible to thermal degradation of the analyte.
Throughput Moderate to high, significantly enhanced by the use of autosamplers.[2]Moderate throughput.

Proposed HPLC Method for this compound

The following proposed HPLC method is designed based on established principles for the analysis of aromatic nitro compounds and is intended to be a robust starting point for method development and validation.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, a column oven, and an autosampler is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to its versatility in separating moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is proposed. A typical gradient could be:

    • 0-10 min: 30-70% Acetonitrile

    • 10-12 min: 70-30% Acetonitrile

    • 12-15 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at 254 nm is a suitable starting point, as nitroaromatic compounds typically exhibit strong absorbance in this region.

  • Injection Volume: 10 µL

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range is suitable for establishing linearity.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method.

The Imperative of Method Validation: A Trustworthy System

A developed analytical method is only reliable if it has been thoroughly validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation (ICH Q2(R2)).[4][5][6][7] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is typically demonstrated by analyzing a placebo, a spiked placebo, and the drug substance.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5] A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be greater than 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[5] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5]

Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the analytical process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Validation_Logic cluster_development Method Development cluster_application Routine Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis SST System Suitability Testing Routine_Analysis->SST

Caption: Logical relationship in analytical method lifecycle.

Alternative Analytical Techniques: A Brief Overview

While HPLC is the recommended technique, other methods can be employed for the analysis of nitroaromatic compounds, each with its own set of advantages and limitations.

  • Gas Chromatography (GC): As previously mentioned, GC is a powerful technique for volatile compounds. For this compound, which has a higher boiling point, GC analysis would likely require derivatization to increase its volatility, adding a step to the sample preparation process and a potential source of error. Thermal degradation in the injector port is also a concern for nitroaromatic compounds.

  • Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective technique primarily used for qualitative analysis and for monitoring the progress of chemical reactions.[1] While it can be made semi-quantitative, it lacks the resolution and accuracy of HPLC for precise quantification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities, LC-MS is a powerful tool.[9] The mass spectrometer provides structural information, which is invaluable for impurity identification. However, the instrumentation is more complex and expensive than a standard HPLC-UV system.

Conclusion

For the routine quantification of this compound in a drug development or quality control setting, a well-validated reversed-phase HPLC method with UV detection offers the optimal balance of accuracy, precision, robustness, and throughput. The proposed method in this guide serves as a solid foundation for development and should be subjected to rigorous validation according to ICH guidelines to ensure its suitability for its intended purpose. While alternative techniques like GC and LC-MS have their place in the analytical toolkit, HPLC remains the gold standard for this type of analysis. The principles and protocols outlined herein provide a comprehensive framework for establishing a reliable and scientifically sound analytical method for this important chemical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent. (2022). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Semantic Scholar. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. [Link]

  • Chromatography Today. (2013). Alternative found for HPLC methods. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Royal Society of Chemistry. (2015). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Google Patents. (2016).
  • Royal Society of Chemistry. Analytical Methods. [Link]

  • NIOSH. (1998). Nitroaromatic Compounds: Method 2005. NIOSH Manual of Analytical Methods. [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]

  • Beilstein Journals. Supporting information. [Link]

Sources

A Comparative Guide to the Spectroscopic Profile of Methyl 3-methoxy-5-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are fundamental to this process, providing a molecular fingerprint that elucidates functional groups and structural arrangements. This guide offers an in-depth analysis of the predicted spectroscopic data for Methyl 3-methoxy-5-nitrobenzoate, a compound of interest in various synthetic pathways.

In the absence of publicly available experimental spectra for this compound, this guide provides a robust, predicted spectroscopic profile. This prediction is grounded in the well-established principles of IR absorption and mass spectral fragmentation. To provide a tangible and practical context, we will compare these predicted data against the experimental spectra of its close structural isomers: Methyl 3-methoxy-4-nitrobenzoate and Methyl 4-methoxy-3-nitrobenzoate, as well as the parent compound, Methyl 3-nitrobenzoate. This comparative approach will highlight the subtle yet significant spectral shifts that arise from the positional differences of the methoxy and nitro functional groups on the benzene ring, offering a deeper understanding of structure-spectrum correlations.

Predicted Spectroscopic Data for this compound

Infrared (IR) Spectroscopy Predictions

The infrared spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its key functional groups: the aromatic nitro group, the ester, and the methoxy ether linkage. The predicted significant peaks are detailed in the table below. The presence of a carbonyl group from the ester is anticipated to produce a strong, sharp absorption band.[1][2] Aromatic rings typically exhibit two sharp absorption bands.[1]

Functional GroupPredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (O-CH₃)2950-2850Medium
C=O Ester Stretch1730-1715StrongA key diagnostic peak.
Aromatic C=C Stretch1600-1580, 1500-1450Medium-Weak
Asymmetric NO₂ Stretch1550-1530Strong
Symmetric NO₂ Stretch1350-1330Strong
Aromatic C-O Stretch (Ether)1250-1200Strong
Ester C-O Stretch1300-1150Strong
Mass Spectrometry (MS) Predictions

In mass spectrometry, particularly with electron ionization (EI), this compound is expected to produce a distinct molecular ion peak and a series of fragment ions. The fragmentation pattern is a direct consequence of the molecule's structure, with cleavages occurring at the most labile bonds. The molecular weight of this compound is 211.17 g/mol , which will correspond to the molecular ion peak (M⁺) at m/z 211.

The primary fragmentation pathways are predicted to involve:

  • Loss of the methoxy group (-OCH₃): This would result in a significant peak at m/z 180.

  • Loss of the methyl group from the ester (-CH₃): This would lead to a peak at m/z 196.

  • Loss of the entire ester group (-COOCH₃): This would produce a fragment at m/z 152.

  • Decarbonylation (loss of CO) from the fragment at m/z 180: This would yield a peak at m/z 152.

  • Loss of the nitro group (-NO₂): This would result in a fragment at m/z 165.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

G M This compound (m/z 211) F1 [M - OCH₃]⁺ (m/z 180) M->F1 -OCH₃ F2 [M - NO₂]⁺ (m/z 165) M->F2 -NO₂ F3 [M - COOCH₃]⁺ (m/z 152) M->F3 -COOCH₃ F5 [C₆H₄]⁺ (m/z 76) F1->F5 -NO₂, -CO F4 [C₆H₄(OCH₃)]⁺ (m/z 107) F2->F4 -COOCH₃ G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis P1 Dissolve in Solvent (MS) A1 GC-MS Analysis P1->A1 P2 Prepare KBr Pellet (IR) A2 FTIR Analysis P2->A2 D1 Interpret Mass Spectrum A1->D1 D2 Interpret IR Spectrum A2->D2 D3 Compare with Alternatives D1->D3 D2->D3

Sources

A Comparative Guide to the Synthesis of Methyl 3-methoxy-5-nitrobenzoate: Benchmarking a Two-Step Route Against Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 3-methoxy-5-nitrobenzoate, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides an in-depth technical analysis of a benchmarked two-step synthesis of this compound and critically compares it against plausible alternative pathways. The content herein is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a key precursor in the synthesis of a range of complex organic molecules. Its trifunctional nature, possessing an ester, a methoxy group, and a nitro group, allows for a variety of subsequent chemical transformations. The nitro group can be readily reduced to an amine, which can then participate in amide bond formation or other coupling reactions. The ester functionality provides a handle for hydrolysis or transesterification, and the methoxy group influences the electronic properties of the aromatic ring. A robust and scalable synthesis is therefore of significant interest to the drug development community.

The Benchmarked Synthesis: A Two-Step Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step sequence: the nitration of 3-methoxybenzoic acid followed by Fischer esterification. This route is favored for its use of readily available starting materials and its reliance on well-understood and scalable reaction classes.

Step 1: Nitration of 3-methoxybenzoic acid

The initial step focuses on the regioselective nitration of 3-methoxybenzoic acid. The directing effects of the substituents on the aromatic ring are critical in determining the position of the incoming nitro group. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The position C5 is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, making it the most likely site for electrophilic aromatic substitution.

3-methoxybenzoic_acid 3-methoxybenzoic acid 3-methoxy-5-nitrobenzoic_acid 3-methoxy-5-nitrobenzoic acid 3-methoxybenzoic_acid->3-methoxy-5-nitrobenzoic_acid Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->3-methoxy-5-nitrobenzoic_acid

Caption: Nitration of 3-methoxybenzoic acid.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxybenzoic acid (15.2 g, 0.1 mol) to concentrated sulfuric acid (60 mL) at 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over 30-45 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The crude 3-methoxy-5-nitrobenzoic acid will precipitate as a pale yellow solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be recrystallized from an ethanol/water mixture to afford pure 3-methoxy-5-nitrobenzoic acid.

Step 2: Fischer Esterification of 3-methoxy-5-nitrobenzoic acid

The second step involves the acid-catalyzed esterification of the synthesized 3-methoxy-5-nitrobenzoic acid with methanol to yield the final product, this compound. The Fischer esterification is a well-established and reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

3-methoxy-5-nitrobenzoic_acid 3-methoxy-5-nitrobenzoic acid Methyl_3-methoxy-5-nitrobenzoate This compound 3-methoxy-5-nitrobenzoic_acid->Methyl_3-methoxy-5-nitrobenzoate Fischer Esterification Methanol_H2SO4 Methanol / H₂SO₄ (cat.) Methanol_H2SO4->Methyl_3-methoxy-5-nitrobenzoate

Caption: Fischer Esterification of 3-methoxy-5-nitrobenzoic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-5-nitrobenzoic acid (19.7 g, 0.1 mol) and methanol (100 mL).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

  • Isolation and Purification: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from methanol or ethanol to give a crystalline solid.

Alternative Synthesis Routes: A Comparative Analysis

While the benchmarked two-step synthesis is a robust method, a comprehensive evaluation requires consideration of alternative strategies.

Alternative Route 1: Nitration of Methyl 3-methoxybenzoate

This route reverses the order of the benchmarked synthesis, starting with the esterification of 3-methoxybenzoic acid to form methyl 3-methoxybenzoate, followed by nitration.

3-methoxybenzoic_acid 3-methoxybenzoic acid Methyl_3-methoxybenzoate Methyl 3-methoxybenzoate 3-methoxybenzoic_acid->Methyl_3-methoxybenzoate Esterification Methyl_3-methoxy-5-nitrobenzoate This compound Methyl_3-methoxybenzoate->Methyl_3-methoxy-5-nitrobenzoate Nitration

Caption: Alternative Route 1: Nitration of Methyl 3-methoxybenzoate.

Advantages:

  • The starting material for the nitration step, methyl 3-methoxybenzoate, is commercially available, potentially reducing the synthesis to a single step for those who purchase it.

Disadvantages:

  • The ester group is also a meta-director, but it is less deactivating than a carboxylic acid. The regioselectivity of the nitration of methyl 3-methoxybenzoate might be less controlled, potentially leading to a mixture of isomers and requiring more rigorous purification.

  • The ester group is susceptible to hydrolysis under the strongly acidic conditions of nitration, which could lead to the formation of the nitro-acid as a byproduct.

Alternative Route 2: Starting from 3-Hydroxybenzoic Acid

This route involves the methylation of 3-hydroxybenzoic acid, followed by nitration and esterification, or methylation of a pre-nitrated hydroxybenzoic acid.

3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid 3-Methoxybenzoic_acid 3-Methoxybenzoic acid 3-Hydroxybenzoic_acid->3-Methoxybenzoic_acid Methylation 3-Methoxy-5-nitrobenzoic_acid 3-Methoxy-5-nitrobenzoic acid 3-Methoxybenzoic_acid->3-Methoxy-5-nitrobenzoic_acid Nitration Methyl_3-methoxy-5-nitrobenzoate This compound 3-Methoxy-5-nitrobenzoic_acid->Methyl_3-methoxy-5-nitrobenzoate Esterification

Caption: Alternative Route 2: Starting from 3-Hydroxybenzoic Acid.

Advantages:

  • 3-Hydroxybenzoic acid is an inexpensive and readily available starting material.

Disadvantages:

  • This route adds an extra step (methylation) to the synthesis, increasing the overall process time and potentially lowering the overall yield.

  • Methylation of the phenolic hydroxyl group requires specific reagents (e.g., dimethyl sulfate, methyl iodide) which can be toxic and require careful handling.

Comparative Data Summary

ParameterBenchmarked RouteAlternative Route 1Alternative Route 2
Starting Material 3-methoxybenzoic acidMethyl 3-methoxybenzoate3-hydroxybenzoic acid
Number of Steps 21 (if starting material is purchased)3
Key Challenge Regioselectivity of nitrationPotential for isomer formation and ester hydrolysisAdditional methylation step, handling of hazardous reagents
Scalability HighModerate to HighModerate
Estimated Overall Yield Good to ExcellentPotentially lower due to purification challengesModerate
Cost-Effectiveness GoodDependent on cost of methyl 3-methoxybenzoatePotentially high due to multiple steps

Conclusion and Recommendations

Based on the analysis of the synthetic routes, the benchmarked two-step synthesis starting from 3-methoxybenzoic acid offers the most practical and efficient pathway for the preparation of this compound. This route utilizes well-established and scalable reactions, and the directing group effects strongly favor the formation of the desired 5-nitro isomer, simplifying purification.

While Alternative Route 1 appears attractive as a single-step process, the potential for reduced regioselectivity and ester hydrolysis during nitration presents significant process development challenges. Alternative Route 2, although starting from a very inexpensive material, is longer and involves more hazardous reagents, making it less desirable from a process safety and efficiency standpoint.

For researchers and drug development professionals, the benchmarked route provides a reliable and robust method for obtaining high-purity this compound, a crucial intermediate for the advancement of new therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 4, p.68 (1925).
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-Methoxy-5-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Your Laboratory

As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase into the often-overlooked yet critical aspect of chemical waste management. The proper disposal of specialized reagents like methyl 3-methoxy-5-nitrobenzoate is not merely a regulatory formality but a cornerstone of a safe and responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be handled with care.

Key Hazard Considerations:

  • Potential Health Effects: Similar nitroaromatic compounds may cause skin, eye, and respiratory irritation.[4] Inhalation of dusts should be avoided.[1][2]

  • Environmental Hazards: This compound should not be released into the environment.[1][4]

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. Before handling this compound for disposal, ensure you are equipped with:

PPE ItemSpecificationRationale
Eye Protection Splash-resistant safety goggles or a face shield.To prevent eye contact with the chemical, which can cause serious irritation.[4]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[3]
Protective Clothing A laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely.To prevent inhalation of airborne particles.[2]
Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Containerization

Proper segregation is the first and most critical step in safe chemical waste disposal.[6][7]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition, leak-proof, and compatible with the chemical.[8]

  • Labeling: The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date when the first waste is added.

  • Avoid Mixing: Do not mix this compound with other waste streams, especially incompatible chemicals.[9] Nitro compounds can react dangerously with certain other materials.[10][11]

Step 2: Handling and Transfer of Waste

  • Controlled Environment: All transfers of solid or dissolved this compound into the waste container should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Minimize Dust Formation: When transferring the solid chemical, handle it gently to avoid creating dust.[1][2]

  • Secure Closure: Always keep the hazardous waste container tightly closed except when adding waste.[8][13]

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Segregation from Incompatibles: Ensure the container is not stored with incompatible materials. Nitro compounds should be segregated from bases, amines, and strong oxidizing agents.[9][10][14][15]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.[9][13]

Step 4: Arranging for Professional Disposal

  • Contact Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal.[9][16] They will have established procedures and licensed contractors for the final disposal of chemical waste.

  • Provide Accurate Information: When arranging for pickup, provide the EHS department with the accurate chemical name and quantity of the waste.

  • Follow Institutional Protocols: Adhere to all specific protocols provided by your institution for waste pickup and documentation.

Disposal of Contaminated Materials

  • Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[17] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be disposed of as regular waste, in accordance with institutional policy.[16][17]

  • Contaminated PPE and Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste stream.

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Select & Label Compatible Waste Container A->B C Transfer Waste in Ventilated Area B->C D Securely Close Container C->D E Store in Designated Secondary Containment D->E F Segregate from Incompatibles E->F G Contact EHS for Waste Pickup F->G H Follow Institutional Protocols G->H

Caption: Disposal workflow for this compound.

Part 4: Causality and Self-Validation in Disposal Protocols

The procedures outlined above are designed as a self-validating system to ensure safety and compliance. The causality behind these choices is rooted in established chemical safety principles:

  • Segregation Prevents Reactions: The strict protocol of not mixing chemical waste is crucial because incompatible materials can lead to exothermic reactions, gas generation, or even explosions.[10] For instance, mixing nitro compounds with bases or reducing agents can lead to vigorous and potentially dangerous reactions.

  • Proper Labeling Ensures Safe Handling: Clear and accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents.

  • Ventilation Mitigates Exposure: Handling volatile or dusty chemicals in a fume hood protects the user from inhaling potentially harmful substances.

  • Professional Disposal Ensures Environmental Protection: Licensed hazardous waste disposal companies have the expertise and facilities to manage chemical waste in an environmentally responsible manner, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[8][18]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. This not only protects you and your colleagues but also ensures your institution's compliance with federal, state, and local regulations.

References

  • MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. (2018, January 10). Capot Chemical. [Link]

  • MSDS - OHS14953. (2010, November 29). ChemADVISOR, Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Incompatible Chemicals. Risk Management and Safety, The University of Alabama. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009, July 29). National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

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  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. [Link]

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  • Hazardous Waste Disposal Guide. Research Areas, Dartmouth Policy Portal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 3-methoxy-5-nitrobenzoate. While some data sheets for structurally similar compounds, such as Methyl 3-nitrobenzoate, may classify them as non-hazardous under GHS, it is critical to recognize that the toxicological properties of many research chemicals are not fully investigated.[1] Therefore, we must operate under the principle of prudent practice, treating such compounds with the caution merited by their chemical class—in this case, nitroaromatics, which can present risks of irritation and sensitization.[2][3]

This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why"

A thorough understanding of potential risks is the bedrock of a safe experimental workflow. While specific toxicological data for this compound is limited, we can infer potential hazards from its functional groups (nitro, ester, aromatic ether) and data from close analogs. The primary routes of potential exposure are inhalation of the solid powder, skin contact, and eye contact.

Potential HazardRoute of ExposureRationale & Causality
Respiratory Irritation InhalationFine powders can be easily aerosolized during handling, weighing, or transfer. Analogs like Methyl 2-nitro-3,4,5-trimethoxybenzoate are known to cause respiratory irritation.[2] Inhaling the dust can lead to irritation of the nose, throat, and lungs.
Skin Irritation Dermal ContactMany nitroaromatic compounds can cause skin irritation upon contact.[2][4] Prolonged or repeated exposure may also lead to allergic reactions in sensitive individuals.[1]
Serious Eye Irritation Eye ContactAccidental splashing or transfer of powder to the eyes can cause serious irritation.[2] This is a significant risk during weighing and dissolution procedures.
Unknown Systemic Effects Ingestion, Inhalation, Dermal AbsorptionAs the compound's properties have not been thoroughly investigated, the potential for long-term or systemic toxicity cannot be ruled out.[1] This uncertainty necessitates a conservative approach to minimize all routes of exposure.

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationJustification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5]Rationale: Protects against accidental splashes of solvents during dissolution and prevents airborne powder from contacting the eyes. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Rationale: Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed promptly and properly after handling the chemical to avoid cross-contamination.[6]
Body Protection Flame-resistant laboratory coat, fully fastened.[7]Rationale: Provides a primary barrier against spills and contamination of personal clothing. It should be kept clean and laundered separately from personal attire.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or P95).Rationale: Mandatory when handling the solid powder outside of a certified containment system (e.g., during weighing).[1][9] This mitigates the risk of inhaling aerosolized particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

Step 1: Preparation and Engineering Controls
  • Designate the Workspace: All handling of this compound must occur within a certified chemical fume hood to control airborne particles.[7]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood. This minimizes movement and reduces the duration of active handling.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

Step 2: Weighing and Transfer of Solid
  • Don Full PPE: Before opening the container, put on your lab coat, safety goggles, and gloves. If weighing on an open bench before dissolution in a hood, a respirator is required.

  • Tare the Vessel: Place a clean, tared weigh boat or appropriate glassware on the analytical balance.

  • Transfer Gently: Carefully open the reagent bottle. Use a clean spatula to transfer the desired amount of the solid. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.

  • Close Securely: Immediately and securely close the main reagent bottle.

  • Clean Up: Use a brush or a dedicated wipe to clean any stray powder from the balance and surrounding area. Dispose of the wipe in the designated solid hazardous waste container.

Step 3: Dissolution and Reaction
  • Perform in Hood: All subsequent steps must be performed inside the chemical fume hood with the sash at the lowest practical height.

  • Add Solvent Slowly: Carefully add the chosen solvent to the vessel containing the weighed solid to avoid splashing.

  • Monitor the Process: Continuously monitor the reaction for any unexpected changes.

Step 4: Decontamination and Waste Disposal
  • Segregate Waste: All materials contaminated with this compound are considered hazardous waste.

    • Solid Waste: Used gloves, weigh boats, paper towels, and contaminated wipes must be collected in a designated, labeled hazardous waste container for solids.[7]

    • Liquid Waste: Any solutions containing the compound must be collected in a separate, labeled hazardous waste container for liquids.[7]

  • Decontaminate Surfaces: Thoroughly wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the wipes as solid hazardous waste.

  • Final PPE Removal: Remove your lab coat and gloves before leaving the laboratory. Wash your hands thoroughly with soap and water.[1]

Emergency Protocol: Spill and Exposure Management

Immediate and correct response to an accidental release is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Chemical Spill Response Workflow

The following diagram outlines the procedural flow for managing a small-scale laboratory spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel in Immediate Area start->alert ppe Don Additional PPE (e.g., second pair of gloves, apron) alert->ppe contain Contain the Spill (Use absorbent pads around the perimeter) ppe->contain cleanup Clean Up Spill (Cover with absorbent material, work from outside in) contain->cleanup collect Collect Contaminated Material (Use spark-proof tools if flammable solvents are present) cleanup->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decon Decontaminate the Area dispose->decon end Procedure Complete decon->end

Caption: Workflow for managing a laboratory chemical spill.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Safety Data Sheet for Methyl 3-nitrobenzoate. MilliporeSigma.
  • Safety Data Sheet for Methyl 2-nitro-3,4,5-trimethoxybenzoate. Thermo Fisher Scientific.
  • Safety Data Sheet for Methyl 3-nitrobenzoate. ECHEMI.
  • Personal protective equipment for handling 3-Nitro-2-hexene. Benchchem.
  • Safety Data Sheet for Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Capot Chemical.
  • Material Safety Data Sheet for METHYL-M-NITROBENZOATE. ChemADVISOR, Inc.
  • Safety Data Sheet for Methyl 3-nitrobenzoate. Fisher Scientific.
  • Safety Data Sheet for Methyl 3-methyl-4-nitrobenzoate. Apollo Scientific.
  • Safety Data Sheet. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.